Product packaging for Alprenolol Hydrochloride(Cat. No.:CAS No. 13707-88-5)

Alprenolol Hydrochloride

Numéro de catalogue: B1663611
Numéro CAS: 13707-88-5
Poids moléculaire: 285.81 g/mol
Clé InChI: RRCPAXJDDNWJBI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

See also: Alprenolol (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24ClNO2 B1663611 Alprenolol Hydrochloride CAS No. 13707-88-5

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3;/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCPAXJDDNWJBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1CC=C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20929704
Record name 2-Propanol, 1-((1-methylethyl)amino)-3-(2-(2-propenyl)phenoxy)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20929704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13707-88-5, 13655-52-2
Record name Alprenolol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13707-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alprenolol hydrochloride [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013707885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alprenolol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759561
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propanol, 1-((1-methylethyl)amino)-3-(2-(2-propenyl)phenoxy)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20929704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alprenolol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.844
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALPRENOLOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2502C2OIRK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Historical Context and Evolution Within Beta Adrenergic Antagonist Research

Early Development and Introduction of Alprenolol (B1662852) Hydrochloride

Alprenolol hydrochloride was developed in the mid-20th century, emerging as an early contender in the class of drugs known as beta-blockers. patsnap.commdpi.com It was initially used for the management of cardiovascular conditions such as hypertension, angina pectoris, and certain cardiac arrhythmias. patsnap.comontosight.aidrugbank.com Developed by AstraZeneca, it was one of the adrenergic beta-antagonists used as an antihypertensive, anti-anginal, and anti-arrhythmic agent. drugbank.comdrugbank.comncats.io

Positioning within the Evolution of Beta-Blockers (Non-selective vs. Selective)

Beta-blockers are broadly categorized into generations based on their receptor selectivity. nih.govresearchgate.net this compound is classified as a first-generation, non-selective beta-blocker, meaning it blocks both β1 and β2 adrenergic receptors. ontosight.ainih.govresearchgate.netnih.gov This lack of selectivity contrasts with second-generation beta-blockers, which are cardioselective (targeting primarily β1 receptors), and third-generation agents that possess additional vasodilatory properties. nih.govresearchgate.netrevespcardiol.org The non-selective nature of alprenolol means that in addition to its cardiac effects mediated by β1-receptor blockade, it also blocks β2-receptors, which can lead to effects in other tissues like the lungs. patsnap.comontosight.ai

The development of beta-blockers was a significant advancement in pharmacology, stemming from the understanding of the sympathetic nervous system's role in cardiovascular function. nih.gov The journey began with the discovery of dichloroisoproterenol (B1670464) (DCI) in the 1950s, which, despite its lack of clinical utility, paved the way for candidates like pronethalol and eventually propranolol (B1214883), the first clinically successful beta-blocker. wikipedia.org Alprenolol was part of this early wave of non-selective agents. mdpi.com

Factors Contributing to Shifts in Clinical Usage and Research Focus

The clinical use of this compound has declined significantly over time. patsnap.comontosight.ai This shift is primarily due to the development of newer, more selective beta-blockers with improved side-effect profiles. patsnap.comontosight.ai Second and third-generation beta-blockers, with their greater cardioselectivity and, in some cases, additional beneficial properties like vasodilation, offered therapeutic advantages. nih.govresearchgate.net As a result, while alprenolol may still be available in some generic forms, it is no longer marketed by its original developer, AstraZeneca. drugbank.comdrugbank.com Research has largely moved on to these more advanced agents. patsnap.com

Historical Pharmacological Paradigms Influencing this compound Research

The research and development of alprenolol were rooted in the foundational theory of dual adrenergic receptors (α and β) proposed by Raymond P. Ahlquist in 1948. revespcardiol.orgwikipedia.org The primary mechanism of action for this compound is the competitive, non-selective blockade of beta-adrenergic receptors. patsnap.comdrugbank.com By blocking β1-adrenergic receptors in the heart, it inhibits the effects of catecholamines like epinephrine (B1671497) and norepinephrine, leading to a decrease in heart rate, myocardial contractility, and blood pressure. ontosight.aidrugbank.com Its blockade of β2 receptors in the juxtaglomerular apparatus also contributes to its antihypertensive effect by inhibiting the renin-angiotensin-aldosterone system. drugbank.com

A key pharmacological property that distinguished some early beta-blockers was Intrinsic Sympathomimetic Activity (ISA). nih.govtaylorandfrancis.com Beta-blockers with ISA not only block the effects of potent catecholamines but also possess a partial agonist activity, meaning they can weakly stimulate beta-adrenergic receptors. nih.govtaylorandfrancis.com Alprenolol is recognized as a beta-blocker with ISA. mdpi.comresearchgate.netnih.gov This property results in less pronounced resting bradycardia (slowing of the heart rate) and a smaller reduction in cardiac output compared to beta-blockers without ISA, such as propranolol. nih.govoup.com The ISA of alprenolol was quantified in studies comparing it to other beta-blockers, showing it to be a significant feature of its pharmacological profile. nih.gov

Research Findings on this compound

Study FocusKey Findings
Pharmacokinetics and Beta-Blockade A significant correlation was found between the steady-state plasma concentration of alprenolol and the degree of beta-blockade in hypertensive patients. nih.gov
Intrinsic Sympathomimetic Activity (ISA) The ISA of alprenolol was quantified to be 22-26% of maximal sympathetic activity, distinguishing it from non-ISA beta-blockers like propranolol. nih.gov
Membrane-Stabilizing Properties Alprenolol demonstrated membrane-stabilizing effects, with its potency in this regard being greater than some beta-blockers (practolol, sotalol) but less than others (propranolol). jst.go.jp
Drug Interactions Combined treatment with pentobarbitone was shown to significantly decrease plasma levels of alprenolol, likely impacting its clinical effects. nih.gov
Cellular Signaling Alprenolol was found to stimulate β-arrestin-mediated EGFR transactivation, a G protein-independent signaling pathway, a characteristic shared with carvedilol (B1668590) but not all beta-blockers. nih.gov

Molecular and Cellular Pharmacology of Alprenolol Hydrochloride

Receptor Binding and Affinities

Alprenolol (B1662852) hydrochloride's mechanism of action is rooted in its ability to bind to specific transmembrane receptors, thereby modulating their activity. Its binding profile is characterized by a lack of selectivity between beta-adrenergic receptor subtypes and significant affinity for certain serotonin (B10506) receptor subtypes.

Non-selective Beta-1 Adrenergic Receptor Antagonism

Alprenolol hydrochloride acts as an antagonist at beta-1 adrenergic receptors (β1-ARs), which are predominantly located in cardiac tissue. drugbank.com By blocking these receptors, alprenolol inhibits the downstream effects of endogenous catecholamines like epinephrine (B1671497) and norepinephrine. drugbank.compatsnap.com This antagonism results in a reduction of the heart's contractile force and speed of conduction. humanitas.net The binding affinity of alprenolol for β1-ARs is significant, although it is generally considered to have a slightly higher affinity for β2-ARs. tocris.combio-techne.com Studies using radioligand binding assays have helped to quantify this interaction, with the dissociation constant (KD) providing a measure of the drug's affinity for the receptor. For instance, early studies identified the KD of (-)-alprenolol for cardiac beta-adrenergic receptors to be in the range of 7-11 nM. nih.gov

Non-selective Beta-2 Adrenergic Receptor Antagonism

In addition to its effects on β1-ARs, this compound is a potent antagonist of beta-2 adrenergic receptors (β2-ARs). drugbank.compatsnap.com These receptors are widely distributed in various tissues, including the smooth muscle of the bronchi and blood vessels. patsnap.com Alprenolol's blockade of β2-ARs prevents the relaxation of these smooth muscles that is normally induced by catecholamines. patsnap.com This non-selective action is a hallmark of first-generation beta-blockers. drugbank.com The affinity for β2-ARs is comparable to, or slightly greater than, its affinity for β1-ARs. tocris.combio-techne.com

5-HT1B Receptor Antagonism

Research has also identified alprenolol as an antagonist of the serotonin 1B receptor (5-HT1B). wikipedia.orgmedchemexpress.comnih.govkjpp.net This interaction further broadens the neuropharmacological profile of alprenolol, indicating its potential to modulate multiple neurotransmitter systems.

Binding Characteristics at Atypical Beta Adrenoceptors

Studies have investigated the interaction of alprenolol with atypical beta-adrenoceptors, such as the beta-3 (β3) adrenoceptor. tocris.com While its primary action is at β1 and β2 receptors, evidence suggests that alprenolol also possesses antagonist activity at β3-adrenoceptors, albeit with a lower affinity compared to the classical beta-receptor subtypes. tocris.combio-techne.com

Table 1: Receptor Binding Profile of Alprenolol

Receptor SubtypeAction
Beta-1 AdrenergicAntagonist
Beta-2 AdrenergicAntagonist
5-HT1A SerotoninAntagonist
5-HT1B SerotoninAntagonist
Beta-3 AdrenergicAntagonist

Signal Transduction Pathways

The binding of this compound to its target receptors initiates a cascade of intracellular events by modulating various signal transduction pathways.

As a beta-adrenergic antagonist, alprenolol's primary effect is to block the canonical G protein-mediated signaling pathway. pnas.orgnih.gov Normally, agonist binding to β1 and β2-adrenergic receptors activates the stimulatory G protein (Gs), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). nih.govduke.edu Alprenolol prevents this activation, leading to decreased intracellular cAMP levels. nih.gov This reduction in cAMP attenuates the downstream signaling cascade, including the activation of Protein Kinase A (PKA), which is responsible for many of the physiological responses associated with beta-adrenergic stimulation. nih.gov

Interestingly, some research has revealed that alprenolol can participate in "biased agonism" or "ligand-directed signaling". pnas.orgnih.gov Studies have shown that alprenolol can stimulate G protein-independent, β-arrestin-dependent signaling pathways. pnas.orgnih.gov Specifically, it has been demonstrated that alprenolol can induce β1AR-mediated transactivation of the Epidermal Growth Factor Receptor (EGFR), a process that requires the recruitment of β-arrestin to the receptor. pnas.orgnih.gov This leads to the activation of downstream pathways such as the ERK (extracellular signal-regulated kinase) pathway, which is involved in cell survival. pnas.org This suggests that while alprenolol acts as a classical antagonist in the G protein pathway, it can function as an agonist for β-arrestin-mediated signaling. pnas.orgnih.gov

G-protein Coupled Receptor (GPCR) Signaling Modulation

As a beta-adrenergic antagonist, this compound's primary mechanism involves interaction with beta-1 (β1) and beta-2 (β2) adrenergic receptors, which are members of the G-protein coupled receptor (GPCR) superfamily. drugbank.comresearchgate.net By binding to these receptors, it competitively inhibits the binding of endogenous catecholamines like epinephrine and norepinephrine, thereby modulating downstream G-protein-mediated signaling. patsnap.com

This compound competitively antagonizes the stimulation of adenylate cyclase by beta-adrenergic agonists such as isoproterenol. duke.edunih.gov Beta-adrenergic receptors, upon activation by agonists, couple to the stimulatory G-protein (Gs), which in turn activates adenylate cyclase. This enzyme is responsible for the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). youtube.com By blocking the receptor, alprenolol prevents this Gs-protein activation, leading to a significant reduction in the rate of cAMP synthesis. nih.gov This inhibitory effect on adenylate cyclase is a cornerstone of its classical beta-blocking activity.

The reduction in intracellular cAMP levels directly impacts the activity of cAMP-dependent protein kinases, most notably Protein Kinase A (PKA). nih.gov PKA is a key enzyme in many cellular processes, and its activation is dependent on binding to cAMP. nih.gov When this compound causes a decrease in adenylate cyclase activity and subsequent cAMP production, there is less cAMP available to activate PKA. nih.gov This leads to a downstream dampening of signaling cascades that are reliant on PKA-mediated phosphorylation of target proteins. metajournal.com

Beta-Arrestin Mediated Signaling and EGFR Transactivation

Recent research has revealed that this compound can act as a "biased ligand," capable of stimulating signaling pathways in a G-protein-independent manner. nih.govwilddata.cnnih.gov This activity is mediated by β-arrestins, which are proteins traditionally known for their role in GPCR desensitization. mdpi.comnih.gov Specifically, alprenolol has been shown to induce β-arrestin-mediated transactivation of the Epidermal Growth Factor Receptor (EGFR). nih.govwilddata.cnpnas.org

Among a screening of 20 different β-blockers, alprenolol and carvedilol (B1668590) were unique in their ability to stimulate this pathway. nih.govnih.gov This action involves alprenolol binding to the β1-adrenergic receptor (β1AR) and stabilizing a receptor conformation that promotes the recruitment of β-arrestin. pnas.org This process is dependent on the phosphorylation of the β1AR by G protein-coupled receptor kinases (GRKs). nih.govpnas.org The recruited β-arrestin then acts as a scaffold, assembling a signaling complex that includes the cytosolic tyrosine kinase Src. pnas.orgnih.gov Activation of Src leads to the activation of matrix metalloproteinases (MMPs), which cleave and release heparin-binding EGF (HB-EGF), ultimately leading to the transactivation of the EGFR and activation of downstream signaling pathways like the extracellular signal-regulated kinase (ERK). nih.govpnas.org

The β-arrestin-mediated, EGFR transactivation pathway initiated by alprenolol is being investigated for its potential cardioprotective effects. pnas.org Chronic stimulation of classical Gs-protein signaling in the heart is known to be detrimental. duke.edu The novel pathway stimulated by alprenolol, however, activates cell survival and mitogenic signals that may counteract the toxic effects of excessive catecholamine stimulation. nih.govduke.edu This biased signaling, which blocks deleterious G-protein effects while simultaneously activating protective β-arrestin pathways, suggests a new therapeutic paradigm for cardiovascular disease. pnas.orgduke.edu

The signaling cascade involving β-arrestin and EGFR transactivation is mechanistically distinct from the classical G-protein dependent pathway. nih.govpnas.org The classical pathway involves G-protein coupling, activation of adenylate cyclase, and generation of cAMP. youtube.com In contrast, the β-arrestin-mediated effects stimulated by alprenolol are G-protein-independent. nih.govwilddata.cnduke.edu This distinction is fundamental, as it demonstrates that a single ligand can function as a classical antagonist for one pathway (G-protein signaling) while simultaneously acting as an agonist for another (β-arrestin signaling). nih.govnih.gov This phenomenon is known as biased agonism or functional selectivity. youtube.com

Table 1: Dual Signaling Pathways of this compound at the β1-Adrenergic Receptor
FeatureClassical G-Protein PathwayBiased β-Arrestin Pathway
Alprenolol's Role AntagonistAgonist
Primary Mediator Gs-proteinβ-arrestin
Key Effector Enzyme Adenylate Cyclase (Inhibited)Src Kinase, MMPs (Activated)
Second Messenger cAMP (Decreased)Not applicable (scaffold-based)
Downstream Kinase Protein Kinase A (PKA) (Activity Reduced)ERK (Activated)
Terminal Receptor Activated NoneEGFR (Transactivated)
Functional Outcome Inhibition of catecholamine effectsCardioprotective signaling

Interaction with Renin-Angiotensin-Aldosterone System (RAAS) Pathways

This compound also interacts with the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade in blood pressure regulation. drugbank.comscilit.com This interaction occurs through the blockade of beta-adrenergic receptors, specifically those located in the juxtaglomerular apparatus of the kidney. drugbank.com

By binding to these receptors, alprenolol inhibits the production and secretion of renin. drugbank.com Renin is the rate-limiting enzyme in the RAAS, responsible for converting angiotensinogen (B3276523) to angiotensin I. clinpgx.orgsemanticscholar.org A reduction in renin leads to decreased levels of angiotensin I and, consequently, reduced production of angiotensin II by the angiotensin-converting enzyme (ACE). clinpgx.org Angiotensin II is a potent vasoconstrictor and also stimulates the adrenal cortex to produce aldosterone, which promotes sodium and water retention. clinpgx.org Therefore, by inhibiting renin release, this compound indirectly leads to reduced vasoconstriction and decreased salt and water retention, contributing to its antihypertensive effect. drugbank.com

Table 2: Key Molecular Players in Alprenolol-Induced β-Arrestin/EGFR Transactivation
MoleculeRole in the Pathway
Alprenolol Binds to β1AR, inducing a conformational change that favors β-arrestin binding.
β1-Adrenergic Receptor (β1AR) GPCR that, when bound by alprenolol, is phosphorylated by GRKs.
G protein-coupled receptor kinases (GRKs) Phosphorylate the alprenolol-occupied β1AR, creating a binding site for β-arrestin.
β-arrestin Recruited to the phosphorylated receptor; acts as a signaling scaffold.
Src Kinase Recruited by β-arrestin to the receptor complex and is activated.
Matrix Metalloproteinases (MMPs) Activated by Src, leading to the cleavage of pro-HB-EGF.
Heparin-Binding EGF (HB-EGF) Shed from the cell surface and acts as the ligand for the EGFR.
Epidermal Growth Factor Receptor (EGFR) Transactivated by HB-EGF, leading to downstream signaling (e.g., ERK activation).
Inhibition of Renin Production

This compound influences the renin-angiotensin-aldosterone system, a critical regulator of blood pressure and fluid balance. A key mechanism in this process is the inhibition of renin production. drugbank.com By binding to beta-2 adrenergic receptors located in the juxtaglomerular apparatus of the kidneys, alprenolol inhibits the release of renin. drugbank.com

Clinical studies in patients with arterial hypertension have demonstrated that treatment with alprenolol leads to a significant decrease in plasma renin concentration. nih.gov This effect is a characteristic action of beta-blockers, which are known to suppress renin release by blocking beta-1 adrenergic receptors in the kidney's juxtaglomerular cells. droracle.ai While alprenolol is non-selective, its antagonism of beta-receptors at this site directly results in reduced renin secretion. drugbank.com However, research has also suggested that the reduction in blood pressure from alprenolol may not be directly correlated with the extent of plasma renin concentration reduction, indicating that other mechanisms also contribute significantly to its antihypertensive effects. nih.gov

Impact of Alprenolol on Renin
MechanismReceptor TargetLocationOutcome
Antagonism of beta-adrenergic receptorsBeta-2 Adrenergic ReceptorsJuxtaglomerular apparatus (Kidney)Inhibition of renin production and release
Impact on Angiotensin II and Aldosterone Production

The inhibition of renin production by this compound directly cascades to affect the downstream components of the renin-angiotensin-aldosterone system. drugbank.com Renin is the rate-limiting enzyme that converts angiotensinogen to angiotensin I. By reducing plasma renin levels, alprenolol consequently suppresses the production of angiotensin II and aldosterone. drugbank.com

The reduction in angiotensin II, a potent vasoconstrictor, contributes to the blood pressure-lowering effect of the drug. drugbank.com Subsequently, the decrease in angiotensin II leads to reduced stimulation of the adrenal cortex, which in turn diminishes the secretion of aldosterone. Aldosterone promotes sodium and water retention; therefore, its inhibition by alprenolol helps to decrease water retention. drugbank.com This dual action—inhibiting vasoconstriction and water retention—is a component of its therapeutic effect in managing hypertension. drugbank.com

Enantiomeric Pharmacology

Alprenolol is a chiral compound and exists as two enantiomers, (R)- and (S)-alprenolol. mdpi.com These stereoisomers exhibit significant differences in their pharmacological activity, a common characteristic among beta-adrenergic blockers. ualberta.ca The therapeutic preparation of alprenolol is typically administered as a racemate, a mixture of both enantiomers. drugcentral.org

Stereoselective Differences in Receptor Binding and Activity

The interaction of alprenolol enantiomers with beta-adrenergic receptors is markedly stereospecific. nih.gov The (S)-enantiomer demonstrates a significantly higher affinity and potency for beta-adrenergic receptors compared to the (R)-enantiomer. mdpi.com Research indicates that the (S)-(–)-isomer of alprenolol is approximately 100 times more active as a beta-blocker than its (R)-(+)-counterpart. mdpi.com This pronounced difference in activity is attributed to the specific three-dimensional orientation of the molecules, which allows the more active isomer to form more effective binding interactions with the receptor site. mdpi.com For beta-adrenergic antagonists in general, the levorotatory (-) stereoisomers are consistently found to be substantially more potent than their corresponding dextrorotatory (+) stereoisomers. nih.gov

Stereoselectivity of Alprenolol Enantiomers
EnantiomerRelative ActivityDesignation
(S)-(-)-Alprenolol~100x more activeEutomer (more active)
(R)-(+)-AlprenololLess activeDistomer (less active)

Pharmacological Profile of (S)-Alprenolol

(S)-Alprenolol is a potent, nonselective β-adrenoceptor antagonist and is the eutomer, or the more pharmacologically active enantiomer, of the compound. mdpi.commedchemexpress.com Its high affinity for beta-1 and beta-2 adrenergic receptors is responsible for the primary therapeutic effects of alprenolol, including the reduction of heart rate and blood pressure. drugbank.compatsnap.com The significant difference in potency underscores that the beta-blocking activity of racemic alprenolol is almost entirely attributable to the (S)-isomer. mdpi.com

Preclinical Pharmacological Investigations

In Vitro Models and Assays

Receptor binding assays have been instrumental in characterizing the interaction of alprenolol (B1662852) with its molecular targets. Studies utilizing radiolabeled forms of alprenolol and its derivatives have elucidated its affinity for beta-adrenergic receptors. A key radioligand, (-)-[3H]dihydroalprenolol, has been effectively used to label and study beta-adrenergic receptors directly. The binding of this radioligand is stereospecific, with the (-) isomers of beta-adrenergic agents being significantly more potent in competing for binding sites than the (+) isomers.

In a fraction of canine myocardium, (-)-[3H]alprenolol was used to identify binding sites that represent the cardiac beta-adrenergic receptors. The dissociation constant (KD) for (-)-alprenolol at these receptors was determined to be in the range of 7-11 nM, indicating a high affinity. This was consistent whether determined by direct binding studies or by its inhibition of isoproterenol-stimulated adenylate cyclase. Further competitive binding experiments showed that the beta-adrenergic antagonist (-)-propranolol also exhibited a high affinity for these sites with a KD of 12 nM. The binding kinetics were found to be rapid and reversible.

In studies on human lymphocytes, which possess beta-adrenergic receptors coupled to adenylate cyclase, (-)-[3H]alprenolol binding demonstrated a KD of approximately 10 nM. At saturation, there were about 2,000 binding sites per cell.

Further investigations in isolated segments of guinea pig ileum have characterized the antagonist properties of alprenolol at different beta-adrenoceptor subtypes. In this tissue, (-)-alprenolol acted as a competitive antagonist at both beta-1 and atypical beta-adrenoceptors.

Interactive Data Table: Binding Affinity of Alprenolol and Related Compounds

CompoundTissue/Cell TypeReceptor SubtypeKD (nM)pA₂ value
(-)-AlprenololCanine MyocardiumBeta-adrenergic7-11
(-)-AlprenololHuman LymphocytesBeta-adrenergic~10
(-)-AlprenololGuinea Pig IleumBeta-1 adrenoceptor8.2
(-)-AlprenololGuinea Pig IleumAtypical beta-adrenoceptor6.47
(-)-DihydroalprenololGuinea Pig IleumBeta-1 adrenoceptor8.81
(-)-DihydroalprenololGuinea Pig IleumAtypical beta-adrenoceptor6.43
(-)-PropranololCanine MyocardiumBeta-adrenergic12

Cell culture studies have revealed that alprenolol's mechanism of action extends beyond simple competitive antagonism at beta-adrenergic receptors. It can also engage in biased agonism, selectively activating certain downstream signaling pathways.

In HEK293 cells expressing β1-adrenergic receptors (β1ARs), alprenolol has been shown to induce β1AR-mediated transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of the extracellular signal-regulated kinase (ERK). nih.gov This effect is independent of G-protein signaling, which is the classical pathway for beta-adrenergic receptor activation. Instead, the alprenolol-induced EGFR transactivation and ERK activation are dependent on β-arrestin. nih.govnih.gov This indicates that alprenolol can stabilize a conformation of the β1AR that preferentially interacts with β-arrestin, leading to the activation of this alternative signaling cascade. nih.gov

The stimulation of EGFR phosphorylation and the modest activation of phosphorylated ERK (pERK) and phosphorylated Akt (pAkt) by alprenolol in these cell lines suggest that it can activate cell survival signaling pathways. nih.gov This β-arrestin-dependent signaling appears to be receptor subtype-specific, as alprenolol-induced ERK activation via a β-arrestin-dependent mechanism is observed in cells expressing β1ARs but not β2ARs. nih.gov These findings demonstrate that alprenolol can function as a biased agonist, stimulating G protein-independent, β-arrestin-dependent signaling pathways. nih.gov

Studies on isolated organ preparations have provided valuable insights into the pharmacological effects of alprenolol hydrochloride on various smooth and cardiac muscle tissues.

In preparations of guinea pig ileum , alprenolol has been shown to act as a competitive antagonist at both beta-1 and atypical beta-adrenoceptors. The pA₂ value, a measure of antagonist potency, for (-)-alprenolol was 8.2 at beta-1 adrenoceptors and 6.47 at atypical beta-adrenoceptors. Interestingly, (-)-alprenolol also demonstrated some agonistic activity at the atypical beta-adrenoceptor in this tissue.

In isolated rabbit atria , alprenolol exhibited direct effects on cardiac muscle function. While concentrations up to 10.5 x 10⁻⁶M did not alter resting potentials or prolong the action potential duration, a concentration of 3.5 x 10⁻⁶M was sufficient to cause a greater than 15% decrease in the force of contraction and the maximum driven frequency. nih.govnih.gov

Regarding isolated tracheal strips from the guinea pig, the primary action of alprenolol is as a beta-adrenoceptor antagonist. The relaxation of tracheal smooth muscle is largely mediated by beta-2 adrenoceptors. While alprenolol is a non-selective beta-blocker, its antagonistic properties at these receptors can be demonstrated by its ability to inhibit the relaxation induced by beta-agonists like isoprenaline.

Electrophysiological studies have detailed the effects of alprenolol on the action potential and conduction in cardiac tissues.

In isolated rabbit atria , alprenolol at a concentration of 0.525 x 10⁻⁶M reduced the maximum rate of depolarization (MRD or Vmax) by 30% without affecting the resting potential or the duration of the action potential. nih.govnih.gov

More extensive studies in depressed canine myocardium have compared the effects of alprenolol on normal and diseased heart tissue. In Purkinje fibers from normal tissue, alprenolol (5 x 10⁻⁶ and 10⁻⁵ mol/L) decreased the action potential amplitude and Vmax. It also shortened the action potential duration (APD) and the effective refractory period (ERP) in Purkinje fibers. Conversely, in ventricular muscle, these same concentrations of alprenolol prolonged the APD and ERP.

The effects of alprenolol were more pronounced in diseased tissue. In Purkinje fibers overlying infarcted regions, alprenolol caused a more significant decrease in Vmax and in some cases, led to the prevention of action potential propagation. Similar depressant actions were observed in Purkinje fibers that were depolarized by high potassium concentrations. This suggests that depolarized and diseased myocardial tissue is more sensitive to the membrane-depressant effects of alprenolol.

Interactive Data Table: Electrophysiological Effects of Alprenolol

Tissue PreparationParameterEffect of AlprenololConcentration
Isolated Rabbit AtriaResting PotentialNo changeUp to 10.5 x 10⁻⁶M
Isolated Rabbit AtriaAction Potential DurationNo prolongationUp to 10.5 x 10⁻⁶M
Isolated Rabbit AtriaMaximum Rate of Depolarization (Vmax)30% reduction0.525 x 10⁻⁶M
Canine Purkinje Fibers (Normal)Action Potential AmplitudeDecreased5 x 10⁻⁶ and 10⁻⁵ M
Canine Purkinje Fibers (Normal)VmaxDecreased5 x 10⁻⁶ and 10⁻⁵ M
Canine Purkinje Fibers (Normal)Action Potential DurationShortened5 x 10⁻⁶ and 10⁻⁵ M
Canine Purkinje Fibers (Normal)Effective Refractory PeriodShortened5 x 10⁻⁶ and 10⁻⁵ M
Canine Ventricular Muscle (Normal)Action Potential DurationProlonged5 x 10⁻⁶ and 10⁻⁵ M
Canine Ventricular Muscle (Normal)Effective Refractory PeriodProlonged5 x 10⁻⁶ and 10⁻⁵ M
Canine Purkinje Fibers (Infarcted)VmaxMarkedly decreased5 x 10⁻⁶ and 10⁻⁵ M

In Vivo Animal Models

The preclinical efficacy of this compound has been evaluated in various in vivo animal models of cardiovascular disease.

In models of arrhythmia induction , alprenolol has demonstrated protective effects. In anesthetized guinea pigs, doses of 0.125 mg/kg and above were effective in protecting against ventricular fibrillation induced by ouabain. nih.govnih.gov

In hypertension models , alprenolol has been shown to effectively lower blood pressure. In conscious renal hypertensive dogs, an oral dose of 50 mg/kg resulted in a significant drop in blood pressure, with an average reduction of 20 mm Hg at 3 hours post-administration. In anesthetized cats, intravenous administration of alprenolol (0.5 mg/kg and 1.0 mg/kg) reduced both femoral systolic and diastolic blood pressures, as well as heart rate and left ventricular systolic pressure. These hemodynamic changes were accompanied by a reduction in the rate of rise of the left ventricular pressure pulse (dp/dt), indicating a decrease in myocardial contractility.

Neuropharmacological Models (e.g., Sensorimotor Function, Acoustic Startle Response)

Preclinical research on the direct effects of this compound on sensorimotor function and the acoustic startle response in animal models is not extensively documented in the available scientific literature. While the acoustic startle response is a widely used paradigm to assess sensorimotor gating and the effects of various psychoactive compounds, specific studies detailing the impact of this compound on this reflex are not readily found.

The acoustic startle reflex is a reflexive muscular contraction elicited by a sudden, intense auditory stimulus. It is a translational tool used to study neural processes such as habituation and sensitization. The modulation of this reflex, particularly through prepulse inhibition (PPI), where a weaker prestimulus inhibits the startle response, is a key measure of sensorimotor gating. Deficits in PPI are observed in several neuropsychiatric disorders. While other beta-blockers, such as propranolol (B1214883), have been investigated in the context of stress and anxiety models which may utilize startle-based assessments, direct preclinical data for this compound in these specific neuropharmacological models remains to be elucidated.

Studies on Sympathetic Nervous System Modulation

This compound's primary mechanism of action involves the blockade of β-adrenergic receptors, thereby modulating the activity of the sympathetic nervous system. Preclinical studies have demonstrated its effects on sympathetically innervated tissues.

In a study investigating the effects of sympathetic nerve stimulation on the large intestine of rats, alprenolol was used to characterize the types of adrenoceptors involved. In the circular muscle of both the proximal and distal colon, sympathetic stimulation induced a strong contractile response that was abolished by the α-adrenoceptor antagonist phentolamine, revealing an underlying inhibitory response. This inhibitory response was unaffected by propranolol but was eliminated by alprenolol (at a concentration of 3 μM), suggesting the involvement of β-adrenoceptors that are sensitive to alprenolol but not propranolol at the concentrations used. Furthermore, in the ileum, where sympathetic stimulation caused inhibition of motility, both nadolol (B74898) and alprenolol were found to be more effective than propranolol at removing this sympathetic inhibition at stimulation frequencies of 5, 10, and 20 Hz, indicating a role for β3-adrenoceptors in addition to classical β-adrenoceptors nih.gov.

These findings highlight alprenolol's ability to antagonize sympathetic nervous system-mediated responses in gastrointestinal smooth muscle, demonstrating its modulatory effects beyond the cardiovascular system. The differential effects observed between alprenolol and propranolol in this model suggest nuances in their interaction with different β-adrenoceptor subtypes.

Table 1: Effect of Alprenolol on Sympathetic Inhibition in Rat Ileum
Beta-Adrenergic AntagonistConcentrationEffect on Sympathetic Inhibition
Propranolol0.1 μMPartial removal of inhibition
Alprenolol3 μMSignificant removal of inhibition
Nadolol300 μMSignificant removal of inhibition

Comparative Studies with Other Beta-Adrenergic Antagonists

Comparative preclinical studies are essential for differentiating the pharmacological profiles of drugs within the same class. This compound has been compared with other beta-adrenergic antagonists in various in vitro models.

One such study utilized isolated rat right atrium and uterus preparations to compare the β1- and β2-adrenoceptor stimulatory (intrinsic sympathomimetic activity - ISA) and blocking effects of alprenolol, oxprenolol (B1678068), and pindolol (B1678383). In the rat isolated right atrium, all three compounds produced a concentration-dependent increase in atrial frequency, indicative of β1-adrenoceptor stimulation. In the progesterone-treated rat uterus, they caused concentration-dependent relaxation, demonstrating β2-adrenoceptor stimulation. The intrinsic activities of alprenolol, oxprenolol, and pindolol were found to be significantly higher in the uterus (β2-adrenoceptors) than in the right atrium (β1-adrenoceptors) when expressed as a percentage of the maximal response to isoprenaline drugbank.com.

The study also calculated the efficacy of these partial agonists relative to isoprenaline, revealing a β2-adrenoceptor selectivity for alprenolol (2.0), oxprenolol (1.4), and pindolol (3.0) drugbank.com. This indicates that while all three are non-selective antagonists, they possess varying degrees of partial agonist activity with a preference for β2-adrenoceptors.

Table 2: Comparative Intrinsic Sympathomimetic Activity (ISA) of Alprenolol and Other Beta-Blockers in Isolated Rat Tissues
CompoundTissueReceptor SubtypeIntrinsic Activity (% of Isoprenaline Max. Response)β2-Adrenoceptor Selectivity (Efficacy vs. Isoprenaline)
AlprenololRight Atriumβ1Lower2.0
Uterusβ2Higher
OxprenololRight Atriumβ1Lower1.4
Uterusβ2Higher
PindololRight Atriumβ1Lower3.0
Uterusβ2Higher

Pharmacokinetic and Pharmacodynamic Research

Absorption and Bioavailability Studies

Oral Bioavailability and First-Pass Effect

Alprenolol (B1662852) hydrochloride, when administered orally, is subject to a significant first-pass effect. This phenomenon of drug metabolism results in a reduction in the concentration of the active drug before it reaches systemic circulation wikipedia.orgyoutube.com. The liver is the primary site for this initial metabolism wikipedia.org. Consequently, the oral bioavailability of alprenolol is considerably reduced. Drugs that undergo substantial first-pass metabolism, like alprenolol, often require different administration routes or larger oral doses compared to intravenous administration to achieve the desired therapeutic concentrations youtube.comnih.gov.

Distribution and Protein Binding

Once in the systemic circulation, alprenolol hydrochloride exhibits a high degree of binding to plasma proteins, with reported binding percentages ranging from 80% to 90% drugbank.com. Research has indicated that the plasma protein primarily responsible for binding alprenolol is alpha 1-acid glycoprotein (B1211001) nih.gov. A significant correlation has been observed between the free fraction of alprenolol and the plasma concentration of this glycoprotein nih.gov. The distribution of alprenolol is also characterized by its ability to cross the blood-brain barrier, with a brain-to-blood ratio in humans reported to be 16:1 wikipedia.org.

Table 1: Protein Binding Characteristics of Alprenolol

Parameter Value Source
Protein Binding 80-90% drugbank.com
Primary Binding Protein Alpha 1-acid glycoprotein nih.gov

Metabolism and Metabolite Activity

Role of Cytochrome P450 Enzymes (e.g., CYP2D6) in Metabolism

The cytochrome P450 (CYP) enzyme system, specifically the CYP2D6 isoenzyme, is instrumental in the metabolism of many beta-blockers nih.govmdpi.com. This enzyme is known for its genetic polymorphism, which can lead to significant interindividual variations in drug metabolism nih.govmdpi.com. Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers based on their CYP2D6 genotype, which in turn affects the plasma concentrations and clinical outcomes of drugs metabolized by this enzyme nih.govgsconlinepress.com. While the direct role of CYP2D6 in alprenolol metabolism is part of the broader understanding of beta-blocker metabolism, specific quantitative contributions are a subject of detailed pharmacogenetic studies.

Enantioselective Metabolism

Table 2: Enantiomer Activity of Alprenolol

Enantiomer Relative β-blocking Activity Source
(S)-(-)-alprenolol ~100x more active mdpi.com
(R)-(+)-alprenolol Less active mdpi.com

Pharmacokinetic-Pharmacodynamic Relationships

The relationship between the concentration of this compound in the plasma and its physiological effects is a critical aspect of its pharmacological profile.

A direct and significant correlation exists between the plasma concentration of alprenolol and the degree of beta-adrenergic blockade. Research involving patients with hypertension demonstrated a highly significant positive correlation (r = 0.80, p < 0.001) between mean steady-state plasma concentrations of alprenolol and the extent of beta-blockade. nih.gov In this study, beta-blockade was quantified by measuring the chronotropic response to intravenous isoprenaline. nih.gov Despite considerable interindividual variability in both the plasma levels achieved (ranging from 11 to 141 ng/ml) and the degree of beta-blockade, the relationship remained strong, indicating that plasma concentration is a key determinant of the drug's beta-blocking effect. nih.gov

Table 1: Correlation between Alprenolol Plasma Concentration and Beta-Blockade

ParameterFindingSignificance
Correlation Coefficient (r) 0.80p < 0.001
Mean Steady-State Plasma Concentration Range 11 - 141 ng/ml-
Variability in Beta-Blockade 7-fold-
Data from a study on sixteen patients receiving 600 mg of alprenolol daily. nih.gov

This compound exerts significant effects on key hemodynamic parameters, primarily through its non-selective blockade of beta-1 adrenergic receptors in the heart. drugbank.com This action inhibits the effects of catecholamines like epinephrine (B1671497) and norepinephrine, leading to a decrease in heart rate and blood pressure. drugbank.compatsnap.com

Studies in hypertensive patients have established a relationship between plasma alprenolol concentration and the hypotensive response. In patients who responded to the therapy, a significant correlation was found between the logarithm of the mean steady-state plasma concentration and the reduction in blood pressure. nih.gov Similarly, research on individuals undergoing exercise showed that alprenolol treatment lowered arterial blood pressure and that the decrease in heart rate was related to the plasma levels of the drug during and after physical activity. nih.gov

Table 2: Hemodynamic Effects of this compound

Hemodynamic ParameterEffectStudy Context
Heart Rate DecreaseAt rest and during exercise patsnap.comnih.gov
Blood Pressure DecreaseIn hypertensive patients drugbank.comnih.govnih.gov
Myocardial Contractility DecreaseEvidenced by reduced rate of rise of left ventricular pressure medchemexpress.cn
Cardiac Output Not significantly influencedDuring exercise in hypertensive subjects nih.gov
Findings are based on studies in human subjects and animal models. drugbank.compatsnap.comnih.govnih.govmedchemexpress.cn

Alprenolol is a chiral compound and is administered as a racemic mixture of its two enantiomers, (S)-(-)-alprenolol and (R)-(+)-alprenolol. The pharmacodynamic activity of these enantiomers is markedly different. The beta-blocking effect resides almost exclusively in the (S)-(-)-enantiomer, which is approximately 100 times more potent in its beta-adrenoreceptor blocking activity than the (R)-(+)-enantiomer. mdpi.com This high degree of stereoselectivity is a characteristic feature of beta-adrenergic blockers. ualberta.cachapman.edu

While the pharmacodynamic differences are pronounced, the stereoselectivity in the pharmacokinetics of alprenolol is less significant. Lipophilic beta-blockers like alprenolol are rapidly absorbed, though plasma concentrations can vary significantly between individuals due to factors like the first-pass effect. mdpi.comresearchgate.net The binding of enantiomers to plasma proteins can be stereospecific, which may influence their distribution. mdpi.comualberta.ca The study of stereospecific binding sites has been crucial in understanding the interaction of alprenolol enantiomers with beta-adrenergic receptors. nih.gov

Therapeutic Applications and Clinical Research Past and Present

Cardiovascular Applications

Hypertension Management Research

Alprenolol (B1662852) hydrochloride has been investigated for its efficacy in managing hypertension. patsnap.com As a beta-blocker, it reduces cardiac activity by decreasing the stimulation of beta-adrenergic receptors, which lowers the heart's response to stress and exercise. humanitas.net

Clinical studies have demonstrated its effectiveness in lowering elevated blood pressure. In a double-blind, cross-over study involving 11 hypertensive patients, alprenolol was compared with a placebo over 12 weeks. The results showed statistically significant reductions in blood pressure. researchgate.net On average, alprenolol produced a reduction of approximately 20 mm Hg in systolic and 10 mm Hg in diastolic blood pressure in supine, standing, and sitting positions when compared to the placebo. researchgate.net

Another study involving sixteen patients compared alprenolol therapy for six weeks against a placebo. Thirteen of the patients responded to alprenolol with a significant fall in blood pressure. nih.gov This study also found a significant relationship between the steady-state plasma concentration of alprenolol and the hypotensive response in the patients who responded to the treatment. nih.gov

The long-term therapeutic effects of alprenolol in hypertension have also been a focus of research. humanitas.net Studies have shown that its blood pressure-lowering effect is sustained over extended periods. For instance, in one study, the hypotensive effect of alprenolol demonstrated two different time courses. In one group of patients, the full effect was observed within the first two weeks. In another group, the effect continued to increase throughout the 12-week treatment period, achieving an average reduction of 36 mm Hg systolic and 23 mm Hg diastolic pressure. researchgate.net

Further research in seven young men with essential hypertension treated with alprenolol twice daily also confirmed its ability to lower arterial blood pressure over the long term. nih.gov A follow-up of patients for 12 months after a crossover study showed that blood pressure remained virtually unchanged, indicating a stable, long-term therapeutic effect. researchgate.net

Study DetailsKey Findings on Blood Pressure ReductionSource
Double-blind, cross-over study; 11 patients; 12 weeksAverage reduction of 20 mm Hg (systolic) and 10 mm Hg (diastolic) compared to placebo. researchgate.net
Within-patient comparison; 16 patients; 6 weeks13 of 16 patients responded with a significant fall in blood pressure. nih.gov
Long-term follow-up; 12 monthsBlood pressure remained virtually unchanged, indicating sustained efficacy. researchgate.net

Angina Pectoris Research

Alprenolol hydrochloride has been identified as a therapeutic agent for angina pectoris. patsnap.comhumanitas.net Its anti-anginal effect is attributed to its ability to reduce myocardial oxygen consumption. nih.gov By blocking beta-receptors, alprenolol decreases heart rate and myocardial contractility, which are key determinants of the heart's oxygen demand. patsnap.comnih.gov

A double-blind crossover trial was conducted to compare a slow-release formulation of alprenolol with the standard tablet form in patients with angina pectoris. The study found that 400 mg per day of the standard tablets (given four times a day) produced the same improvement in exercise tolerance as an equivalent dose of the slow-release formulation (given twice a day). nih.gov Doubling the dosage of the slow-release formulation resulted in a considerably greater effect. nih.gov Another study involving nine subjects with severe coronary artery disease found that alprenolol reduced the incidence of angina during both "sprint" and "steady-state" exercise. nih.gov The research suggested that the beneficial effects of the drug involved not only cardiac but also peripheral effects on beta receptors. nih.gov

Study DesignFormulation ComparisonOutcome on Exercise ToleranceSource
Double-blind crossover trialStandard Tablets vs. Slow-Release Formulation (400 mg/day)Both formulations produced the same increase in exercise tolerance. nih.gov
Double-blind crossover trialStandard Tablets vs. Slow-Release Formulation (800 mg/day)The double-dosage slow-release formulation had a considerably greater effect. nih.gov

Cardiac Arrhythmias Research

Alprenolol has been utilized as an anti-arrhythmic agent. selleckchem.comdrugbank.comhumanitas.net It is classified as a Class II antiarrhythmic drug. af-ablation.org These drugs, which are beta-blockers, primarily act on the sinus and atrioventricular (AV) nodes, where they reduce automation and conduction speed while increasing the refractory period. af-ablation.org This mechanism makes them effective in treating various cardiac arrhythmias. af-ablation.orgnih.gov

Clinical research has confirmed the use of alprenolol in the management of specific arrhythmias, including ventricular tachycardias and atrial fibrillation. drugbank.com Studies have documented its application in treating acute cardiac arrhythmias, with specific mentions of its use for atrial fibrillation, atrial flutter, and tachycardia. nih.govnih.gov Beta-blockers like alprenolol are used to treat supraventricular tachycardias and can also be applied to manage ventricular tachycardia. af-ablation.org

A key aspect of alprenolol's anti-arrhythmic effect is its direct impact on the heart's conduction system. Research indicates that alprenolol impairs atrioventricular (AV) node conduction and decreases the sinus rate. drugbank.com This effect is a result of its beta-blocking action, which reduces the influence of the sympathetic nervous system on the heart, leading to a slower heart rate and delayed conduction of electrical impulses through the AV node. patsnap.comaf-ablation.org This modulation of the AV node is crucial for its effectiveness in controlling the ventricular response in conditions like atrial fibrillation. af-ablation.org

Myocardial Infarction Research

Research into the application of this compound in the context of myocardial infarction has explored its potential to reduce mortality in affected patients. Clinical investigations have sought to determine the efficacy of alprenolol in the period following a heart attack.

Key studies have focused on the impact of this compound on the mortality rate in patients who have experienced a myocardial infarction. A significant double-blind study investigated the effect of alprenolol versus a placebo on the one-year mortality rate in patients with definite or suspected myocardial infarction. nih.gov The study included 480 patients, with 238 receiving alprenolol and 242 receiving a placebo. nih.gov

The findings of this research indicated a notable reduction in mortality for certain patient demographics. Specifically, in patients aged 65 years or younger, alprenolol significantly lowered the mortality rate to 9% compared to 20% in the placebo group. nih.gov Furthermore, for patients with a definite myocardial infarction, the mortality rate was 15% in the alprenolol-treated group, a significant decrease from the 28% observed in the placebo group. nih.gov However, the study did not find a reduction in mortality in patients over the age of 65. nih.gov

Another area of investigation has been the effect of alprenolol on reducing the incidence of sudden death following a myocardial infarction. nih.gov

Below is a summary of the mortality rate reduction findings in patients aged 65 and under from the aforementioned study.

Patient Group (≤65 years)Mortality Rate with Alprenolol (%)Mortality Rate with Placebo (%)
All Patients with Suspected/Definite MI920
Patients with Definite MI1528

Non-Cardiovascular Research Applications

The mechanism of action of this compound, involving the blockade of beta-adrenergic receptors, has led to research into its potential applications beyond cardiovascular diseases, particularly in conditions where the sympathetic nervous system is implicated.

This compound has been studied for its potential to manage symptoms associated with anxiety and hyperthyroidism due to its effects on the sympathetic nervous system. patsnap.com Research in hyperthyroidism has specifically investigated its role in managing tachycardia, a common symptom of the condition. A comparative study examined the effects of alprenolol and propranolol (B1214883) on hyperthyroid tachycardia, indicating its potential utility in controlling the rapid heart rate associated with an overactive thyroid gland. nih.govnih.gov

While the broader class of beta-blockers has been explored for anxiety disorders, specific research on this compound for this indication is more limited. nih.gov The rationale for its investigation lies in its ability to block the peripheral manifestations of anxiety that are mediated by the sympathetic nervous system, such as palpitations and tremors. patsnap.com

Research has extended to other conditions where sympathetic nervous system activity is a contributing factor. One such area is in the prophylactic treatment of migraine headaches. nih.gov However, the efficacy of alprenolol in migraine prevention has been a subject of debate. Some reviews of beta-blocking drugs in migraine prophylaxis have concluded that alprenolol, along with other beta-blockers with partial agonist activity, has not been demonstrated to be effective. ihs-headache.orgpharmacophorejournal.comaneskey.com

More novel research has explored the potential of alprenolol derivatives in the treatment of glaucoma. Studies have investigated a chemical delivery system for alprenolol, in the form of alprenoxime, as a potential anti-glaucoma agent. This research aimed to achieve a localized effect on intraocular pressure with minimal systemic side effects.

Clinical Trial Research Methodologies

The evaluation of this compound's efficacy and safety has relied on established clinical trial methodologies to ensure the validity and reliability of the findings.

A cornerstone of the clinical research on this compound, particularly in the context of myocardial infarction, has been the use of double-blind, placebo-controlled trials. nih.gov This methodology is considered the gold standard for minimizing bias in clinical research. In such trials, neither the patients nor the researchers know who is receiving the active drug (alprenolol) and who is receiving an inactive substance (placebo).

An exemplary study of this design involved 480 patients with definite or suspected myocardial infarction who were randomly assigned to receive either alprenolol or a placebo. nih.gov The primary outcome measured was the mortality rate after one year of treatment. This rigorous study design allowed for a direct comparison of the effects of alprenolol against a baseline, providing strong evidence for its efficacy in reducing mortality in specific patient populations. nih.gov

Randomized Controlled Trials

This compound, a non-cardioselective beta-blocker, has been the subject of numerous randomized controlled trials (RCTs) to evaluate its efficacy in various cardiovascular conditions. mdpi.compatsnap.com These studies have been crucial in defining its therapeutic role, particularly in the management of hypertension and angina pectoris. patsnap.comselleckchem.comdrugbank.com

A notable example is a placebo-controlled, double-blind clinical trial conducted on 20 hypertensive African patients. nih.gov In this crossover study, participants received either alprenolol in a slow-release formulation or a placebo for 8 weeks each. nih.gov The results indicated that alprenolol was effective in reducing blood pressure, although the mean reduction was less than what is typically observed in Caucasian patients. nih.gov Another significant RCT was a double-blind, three-dose trial investigating the efficacy of oral alprenolol in patients with angina pectoris, which helped to establish its anti-anginal properties. nih.gov Further clinical trials have confirmed its utility as an antihypertensive agent. nih.gov

These trials have consistently demonstrated the therapeutic effects of alprenolol; however, they have also highlighted variability in patient responses and the need for carefully designed study protocols. nih.gov

Patient Stratification and Exclusion Criteria in Clinical Studies

The design of clinical trials for this compound involves careful patient selection through specific inclusion and exclusion criteria to ensure the safety of participants and the validity of the study results. ucsf.edu

Inclusion Criteria: Typically, participants enrolled in alprenolol trials have a confirmed diagnosis of the condition being studied, such as hypertension or angina pectoris. patsnap.comucsf.edu For instance, a trial investigating hypertension might include adult patients within a specific age range (e.g., 18-65 years) with blood pressure readings above a certain threshold. nih.govclinicaltrials.gov

Exclusion Criteria: Exclusion criteria are critical for minimizing confounding variables and protecting vulnerable populations. kerloresearch.comfda.gov Common exclusion criteria in clinical trials, which would be applicable to studies on alprenolol, include:

Co-existing Medical Conditions: Patients with certain conditions are often excluded. For beta-blockers like alprenolol, this would typically include individuals with asthma or chronic obstructive pulmonary disease (COPD) due to the risk of bronchoconstriction, as well as those with severe heart failure, certain types of cardiac arrhythmias (like bradycardia), kidney failure, or liver disease. patsnap.comucsf.edukerloresearch.com

Concomitant Medications: The use of other medications that could interact with alprenolol and affect the study outcomes would lead to exclusion.

Previous Treatment History: Patients may be required to have been on stable doses of other medications for a specified period before entering the trial. ucsf.edu

Non-compliance: In clinical studies, patients may be withdrawn for non-compliance with the study protocol. nih.gov

Specific Populations: For ethical and safety reasons, pregnant or lactating women are often excluded from trials. fda.gov

This careful stratification ensures that the observed effects are attributable to the investigational drug and helps to define the patient population for which the drug is most safe and effective. ucsf.edu

Table 1: Common Patient Exclusion Criteria in Cardiovascular Drug Trials

Category Specific Examples Rationale
Respiratory Conditions Asthma, Chronic Obstructive Pulmonary Disease (COPD) Risk of bronchoconstriction with non-selective beta-blockers. patsnap.com
Cardiac Conditions Severe Bradycardia, Heart Failure, Atrioventricular Block Potential to worsen the existing condition. ucsf.edu
Organ Dysfunction Severe Kidney or Liver Disease Altered drug metabolism and excretion, increasing risk of toxicity. kerloresearch.comfda.gov
Other Factors Pregnancy, Lactation, Known Hypersensitivity To protect vulnerable populations and prevent allergic reactions. fda.gov

Long-term Efficacy and Sustained Release Systems Research

Research into this compound has also focused on improving its long-term efficacy and developing novel delivery systems. A primary motivation for this research is the drug's pharmacokinetic profile, which includes a short half-life of 2-3 hours and low oral bioavailability (around 15%) due to a significant first-pass effect in the liver. mdpi.com This necessitates frequent dosing to maintain therapeutic blood levels, which can impact patient compliance. mdpi.com

Development of Implantable Polymer Matrices for Local Delivery

To overcome the limitations of oral administration, researchers have explored implantable polymer matrices for the sustained, local delivery of alprenolol. mdpi.com These systems are designed to release the drug in a controlled manner over an extended period, which can improve bioavailability, maintain stable drug concentrations, and reduce systemic side effects. mdpi.comcore.ac.ukmdpi.com

One area of research has focused on conjugating alprenolol to biodegradable and biocompatible copolymers, such as poly(lactic-co-glycolic acid) (PLGA). mdpi.comcore.ac.uk PLGA is an FDA-approved polymer that degrades by hydrolysis into lactic acid and glycolic acid, which are naturally occurring substances in the body. core.ac.ukmdpi.com The drug release rate from PLGA matrices can be precisely controlled by altering parameters like the polymer's molecular weight and the ratio of lactide to glycolide. mdpi.comcore.ac.uk

A study detailed the synthesis of novel, branched copolymers composed of lactide and glycolide, initiated by β-aescin, to create matrices for alprenolol delivery. mdpi.com The findings demonstrated that these copolymers could release alprenolol in a sustained manner without an initial "burst release." mdpi.com The rate of drug release was found to be highly dependent on the composition of the copolymer and correlated with the matrix's degradation rate. mdpi.com Such implantable systems offer the potential for targeted drug delivery, which is particularly beneficial for treating localized conditions and reducing the need for frequent dosing. mdpi.commdpi.com

Strategies to Improve Bioavailability and Reduce Dosing Frequency

Various pharmaceutical strategies are being investigated to enhance the bioavailability of drugs like this compound and to develop formulations that permit less frequent dosing. drug-dev.com These approaches can be broadly categorized as follows:

Particle Size Reduction: Decreasing the particle size of a drug increases its surface area, which can lead to a higher dissolution rate and improved absorption. wuxiapptec.comnih.gov Techniques such as micronization and the creation of nanocrystals are employed to achieve this. nih.govnih.gov

Lipid-Based Formulations: Incorporating poorly water-soluble drugs into lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS), can significantly improve their solubility and absorption. wuxiapptec.comnih.gov These formulations form fine emulsions or microemulsions in the gastrointestinal tract, enhancing the drug's bioavailability. nih.gov

Sustained-Release Matrix Systems: This approach involves embedding the drug within a polymer matrix that swells or erodes slowly upon contact with aqueous fluids, releasing the drug over an extended period. specac.com Hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC), Sodium Carboxymethyl Cellulose, and natural gums are often used to create these matrix tablets. wjpmr.com Mucoadhesive polymers such as chitosan have also been utilized to prolong the residence time of the dosage form in the stomach, allowing for controlled release. google.com

Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the molecular level, converting it from a crystalline to a more soluble amorphous form. nih.govpatsnap.com

These sustained-release strategies aim to achieve a zero-order release rate, where the drug is released at a constant rate, thereby maintaining its concentration within the therapeutic window for a prolonged duration. specac.com For a drug like alprenolol with a short half-life, such systems could reduce the dosing frequency to once daily, improving patient adherence and therapeutic outcomes. mdpi.comwjpmr.com

Table 2: Investigated Strategies for Bioavailability Enhancement

Strategy Mechanism of Action Potential Application for this compound
Implantable Polymer Matrices (e.g., PLGA) Provides controlled, sustained release at a local site, bypassing first-pass metabolism. mdpi.comcore.ac.uk Improves bioavailability and prolongs duration of action, reducing dosing frequency. mdpi.com
Particle Size Reduction (Micronization) Increases the surface area-to-volume ratio, enhancing the dissolution rate of the drug. wuxiapptec.comnih.gov Could improve the rate and extent of absorption from oral dosage forms.
Lipid-Based Formulations (e.g., SEDDS) Enhances the solubility of lipophilic drugs in the gastrointestinal tract. nih.gov As alprenolol is non-polar, this could improve its oral bioavailability. mdpi.com
Sustained-Release Matrix Tablets Controls the rate of drug release through polymer swelling or erosion, prolonging therapeutic effect. specac.comwjpmr.com Allows for less frequent dosing (e.g., once daily), improving patient compliance. wjpmr.com

Adverse Drug Reactions and Safety Profile Research

Mechanism-Based Adverse Effects

The primary mechanism of alprenolol (B1662852) hydrochloride involves the non-selective blockade of beta-1 and beta-2 adrenergic receptors. patsnap.comdrugbank.com This action, while therapeutically beneficial for conditions like hypertension and angina pectoris, can lead to several predictable adverse effects by interfering with the normal physiological responses mediated by these receptors. patsnap.compatsnap.com

By blocking beta-1 adrenergic receptors in the heart, alprenolol hydrochloride reduces the effects of catecholamines such as adrenaline and noradrenaline. patsnap.comdrugbank.com This antagonism leads to a decrease in heart rate (negative chronotropy) and reduced force of myocardial contraction (negative inotropy). patsnap.com Consequently, a common adverse effect is bradycardia, or an abnormally slow heart rate. patsnap.compatsnap.com In some instances, this can progress to more severe bradycardia, with symptoms like extreme fatigue, dizziness, and fainting. patsnap.com

Furthermore, the drug's impact on the heart's conduction system can lead to atrioventricular (AV) block. mims.commims.com Beta-blockers interfere with the generation of slow action potentials and atrioventricular conduction. dovepress.com This can be particularly problematic in patients with pre-existing conduction abnormalities. revespcardiol.org High-grade AV block is a known complication associated with bradycardia-inducing drugs. revespcardiol.org

Table 1: Research Findings on Bradycardia and Heart Block with Beta-Blockers

Finding Study Focus Implication for this compound
Beta-blockers are a major cause of drug-induced bradycardia. dovepress.com Retrospective analysis of patients hospitalized for drug-related bradycardia. As a beta-blocker, alprenolol carries a significant risk of inducing clinically relevant bradycardia.
Can interfere with atrioventricular conduction. dovepress.com General review of beta-blocker pharmacology. Highlights the mechanism by which alprenolol can lead to heart block.

This compound's non-selective nature means it also blocks beta-2 adrenergic receptors, which are prevalent in the bronchial smooth muscle of the lungs. patsnap.com The normal function of these receptors is to mediate bronchodilation in response to catecholamines. patsnap.com By blocking these receptors, alprenolol can lead to bronchoconstriction, or a narrowing of the airways. patsnap.comhumanitas.net This effect is particularly hazardous for individuals with pre-existing respiratory conditions such as asthma or chronic obstructive pulmonary disease (COPD), as it can precipitate or worsen bronchospasm. patsnap.compatsnap.com

One comparative study involving asthmatic subjects found that while the beta-blocker propranolol (B1214883) caused a significant fall in specific airway conductance, alprenolol did not cause a significant mean decrease. nih.gov However, the study cautioned that one subject did experience a substantial, though transient, fall in airway conductance after intravenous alprenolol, suggesting it should still be used with caution in this patient population. nih.gov

The primary therapeutic goal of alprenolol in hypertension is to lower blood pressure. nih.gov However, this effect can sometimes be excessive, leading to hypotension (low blood pressure). patsnap.commims.commims.com Symptoms often include dizziness and lightheadedness. patsnap.com These symptoms can be particularly pronounced upon changes in posture, such as standing up from a sitting or lying position, a phenomenon known as orthostatic hypotension. patsnap.com This is due to the drug's blunting of the normal reflex increase in heart rate and contractility required to maintain blood pressure when standing. nih.gov The risk of orthostatic hypotension and dizziness can be increased when alprenolol is combined with other medications that have hypotensive effects. drugbank.com

A significant safety concern, particularly for patients with diabetes mellitus, is the potential for this compound to mask the symptoms of hypoglycemia (low blood sugar). patsnap.compatsnap.commims.com The early warning signs of hypoglycemia, such as rapid heartbeat (tachycardia) and tremors, are mediated by the sympathetic nervous system and the release of catecholamines like norepinephrine. drugs.comtijer.org By blocking beta-adrenergic receptors, alprenolol can suppress these key symptoms, making it difficult for patients to recognize a hypoglycemic episode. patsnap.comdrugs.com

While some symptoms are masked, sweating, which is mediated by acetylcholine, is generally not affected and may become the primary recognizable sign of hypoglycemia in a patient taking a beta-blocker. drugs.comtijer.org Research has shown that beta-blockers can cover up the somatic manifestations of stress, including the body's response to hypoglycemia. nih.gov However, one study in hypertensive, insulin-dependent diabetics found that during insulin-induced hypoglycemia, the signs of hypoglycemia were not masked by alprenolol treatment. nih.gov Despite this, caution is widely advised when prescribing non-selective beta-blockers to diabetic patients due to this risk. patsnap.com

Table 2: Research Findings on Beta-Blocker Masking of Hypoglycemia

Finding Study Focus Implication for this compound
Beta-blockers can mask symptoms like rapid heartbeat and tremor by blocking the effects of norepinephrine. drugs.com Medical review of drug interactions with hypoglycemia. Explains the direct mechanism by which alprenolol can hide hypoglycemia warnings.
Sweating may be the only recognizable sign of hypoglycemia. drugs.comtijer.org Explanation of physiological responses during hypoglycemia. Provides a key clinical indicator for patients on alprenolol to monitor.

Other Reported Adverse Events

Beyond the adverse effects directly tied to its beta-blocking mechanism, clinical use and research have identified other potential adverse events associated with this compound.

Gastrointestinal issues are among the commonly reported side effects of this compound. patsnap.compatsnap.com Patients may experience nausea, vomiting, and diarrhea. patsnap.comhumanitas.net These symptoms are generally considered common and may subside as the body becomes accustomed to the medication. patsnap.com Clinical trial data for similar drug classes, such as GLP-1 receptor agonists, show that gastrointestinal adverse events like nausea, vomiting, and diarrhea are frequently observed. mdpi.com While the mechanism is different, it highlights that the gastrointestinal tract is a common site for adverse drug reactions.

Fatigue and Dizziness

Fatigue is one of the most frequently reported side effects associated with this compound. scbt.com This sense of tiredness or weakness can occur as the medication influences the body's cardiovascular system. scbt.com Beta-blockers, the class of drugs to which this compound belongs, work by slowing the heart rate, which can lead to feelings of fatigue. drugfuture.com

Dizziness is another common adverse effect experienced by patients taking this compound. scbt.comepa.gov This may present as lightheadedness, particularly when changing posture, such as standing up quickly. scbt.com The drug's impact on blood pressure and heart rate is the underlying reason for this side effect. scbt.com In cases of excessive slowing of the heart rate, a condition known as severe bradycardia, symptoms can include extreme fatigue and dizziness. scbt.com

Sleep Disturbances (Insomnia, Vivid Dreams)

The lipophilicity of a beta-blocker, which is its ability to dissolve in fats, may play a role in its potential to cause sleep disturbances. Highly lipophilic beta-blockers can cross the blood-brain barrier more readily, potentially leading to a higher incidence of central nervous system effects like nightmares and vivid dreams. medchemexpress.com These sleep disruptions can manifest as vivid and bizarre dreams, nightmares, increased wakefulness, and restless sleep. medchemexpress.com The mechanism behind these effects is thought to be related to the drug's impact on nocturnal melatonin (B1676174) production, which can make it more difficult to fall asleep and stay asleep. caymanchem.com

Mood Changes and Depression

There have been reports of mood changes, including depression, in some patients using beta-blockers like this compound. scbt.com However, the association between beta-blocker use and depression has been a subject of scientific discussion for many years, with studies yielding inconsistent results. medchemexpress.comtaylorfrancis.com

Some research has suggested a link between certain beta-blockers and a greater risk of depression. chemsrc.com The proposed mechanism involves the alteration of neurotransmitter levels in the central nervous system. chemsrc.com Norepinephrine, a neurotransmitter that plays a role in mood and stress response, is a key target of beta-blockers. chemsrc.com Conversely, a comprehensive analysis of numerous studies found no evidence of an association between beta-blocker use and depression. medchemexpress.com This large-scale review indicated that depression did not occur more frequently in patients treated with beta-blockers compared to those receiving a placebo. medchemexpress.com

Sexual Dysfunction

Sexual dysfunction has been reported as a potential, though less common, side effect of this compound. scbt.com This can include a decrease in libido or difficulties with erection in men. scbt.com

Beta-blockers as a class are among the antihypertensive drugs most commonly associated with sexual side effects. sigmaaldrich.com The proposed mechanisms for how beta-blockers may induce sexual dysfunction include the inhibition of the sympathetic nervous system, which is involved in erection and ejaculation. Some studies have also pointed to a potential depression in testosterone (B1683101) levels in patients receiving beta-blockers. sigmaaldrich.com For women, antihypertensive medications may lead to decreased sexual desire and pleasure.

Cold Extremities

Treatment with this compound can lead to the sensation of cold hands and feet. scbt.com This side effect is a result of reduced blood flow to the extremities, which can be caused by the constriction of blood vessels associated with beta-blocker activity. scbt.com

Studies have confirmed that complaints of cold extremities are common among hypertensive patients and can be aggravated by treatment with beta-blockers. Research has not found a significant difference in the prevalence of this symptom among various beta-blockers, including alprenolol. Exposure to beta-adrenoceptor antagonists has been shown to increase the prevalence of cold extremities in men.

Toxicology and Overdose Research

Acute Toxicity Studies (LD50 in animal models)

Acute toxicity studies are conducted to determine the effects of a single dose of a substance. A key parameter measured in these studies is the median lethal dose (LD50), which is the dose required to be fatal to 50% of a tested animal population. The LD50 provides an indication of the acute toxicity of a substance.

For this compound, acute toxicity has been evaluated in several animal models through various routes of administration. The oral LD50 has been determined in mice, rats, and rabbits. The intravenous LD50 has also been established in mice and rats. The following table summarizes the reported LD50 values for this compound in different animal models.

Animal ModelRoute of AdministrationLD50 Value
MouseOral184 mg/kg scbt.com, 278.0 mg/kg epa.gov
RatOral590 mg/kg scbt.com
RabbitOral337.3 mg/kg epa.gov
DogOral383 mg/kg scbt.com
MouseIntravenous29 mg/kg scbt.com
RatIntravenous17 mg/kg scbt.com
MouseIntraperitoneal90 mg/kg scbt.com
RatIntraperitoneal92 mg/kg scbt.com
MouseSubcutaneous215 mg/kg scbt.com
RatSubcutaneous290 mg/kg

Manifestations of Overdose

An overdose of this compound can lead to severe and potentially fatal consequences. The signs of an overdose typically manifest rapidly, often within one to two hours of ingestion scbt.com. While detailed case reports specifically on this compound overdose are limited, the toxic effects are consistent with those of other beta-adrenergic blocking agents.

The primary manifestations of an overdose involve the cardiovascular and central nervous systems. Cardiovascular effects can include a significant slowing of the heart rate (bradycardia) and a drop in blood pressure (hypotension) mims.com. In severe cases, this can progress to heart failure and cardiogenic shock.

Neurological symptoms are also a prominent feature of this compound overdose. These can range from drowsiness and confusion to more severe effects such as convulsions or seizures and coma scbt.comchemsrc.com. Other reported effects in animal studies, which may be indicative of potential human overdose symptoms, include altered sleep time, muscle weakness, and difficulty breathing (dyspnea) chemsrc.com.

The lowest published toxic dose (TDLo) in a human adult via the oral route has been reported as 571 µg/kg, which was associated with a change in heart rate chemsrc.com. A fatal case of acute alprenolol poisoning has also been documented in medical literature nih.gov.

The following table summarizes the potential manifestations of an this compound overdose:

System AffectedManifestations of Overdose
Cardiovascular Bradycardia (slow heart rate), Hypotension (low blood pressure), Heart failure, Shock
Central Nervous System Drowsiness, Confusion, Convulsions/Seizures, Coma
Respiratory Dyspnea (difficulty breathing)
Other Altered sleep time, Muscle weakness

Sensitization Potential

Research and clinical observations have identified this compound as a potent contact allergen, capable of inducing sensitization through skin contact scbt.com. This sensitization can lead to allergic contact dermatitis, a type IV hypersensitivity reaction.

A notable study documented several cases of allergic contact eczema among workers in a pharmaceutical facility who were handling alprenolol. The skin reactions were described as very florid, and sensitization occurred in most cases within a year of exposure. The study concluded that alprenolol should be considered a very strong contact allergen. In sensitized individuals, even minute quantities of the substance could reproduce the eczematous reaction. Furthermore, in one instance, the ingestion of alprenolol tablets by a sensitized individual also triggered an eczematous reaction, indicating that systemic exposure can elicit a cutaneous response in those with contact allergy.

The primary manifestation of this compound sensitization is contact eczema. However, other allergic reactions such as urticaria (hives) and Quincke's edema (a rapid swelling of the deep layers of the skin) have also been reported as potential, though less common, manifestations of contact allergies scbt.com.

The table below outlines the sensitization potential of this compound:

Type of ReactionManifestationRoute of Sensitization
Allergic Contact DermatitisContact Eczema (florid)Dermal
Systemic Contact DermatitisEczemaOral (in sensitized individuals)
Other Potential Allergic ReactionsUrticaria (hives), Quincke's EdemaDermal

Environmental Toxicity Considerations

The environmental fate and ecotoxicity of this compound have not been extensively investigated, and specific data on its impact on various environmental compartments are limited amazonaws.com. However, general safety guidelines advise against the discharge of this compound into sewers or waterways, suggesting a potential for environmental harm scbt.com. Runoff from fire control or dilution water containing the compound may also cause pollution amazonaws.com.

A study on the biodegradation of alprenolol in an activated sludge inoculum found that the degradation was enantioselective, with slightly higher rates for the S-enantiomeric form. The presence of another carbon source was found to enhance the extent of biodegradation.

Due to the lack of specific ecotoxicity data for this compound, a quantitative environmental risk assessment cannot be fully established. The following table summarizes the current understanding of the environmental toxicity considerations for this compound.

AspectInformation
General Guidance Do not discharge into sewer or waterways scbt.com.
Potential for Pollution Runoff from fire control or dilution water may cause pollution amazonaws.com.
Biodegradation Enantioselective biodegradation observed in activated sludge.
Ecotoxicity Data Specific data (e.g., LC50, EC50) for aquatic organisms are not well-documented in available literature.
Environmental Risk Assessment A comprehensive assessment is not available due to limited data.

Drug Interactions and Polypharmacy Considerations

Pharmacodynamic Interactions

Pharmacodynamic interactions occur when two or more drugs influence each other's effects at the receptor level or through downstream physiological pathways. As a non-selective beta-adrenergic receptor antagonist, alprenolol (B1662852) hydrochloride is susceptible to a range of such interactions that can either potentiate its therapeutic effects, leading to adverse outcomes, or diminish its efficacy.

The concurrent administration of alprenolol hydrochloride with other antihypertensive drugs can lead to an additive or synergistic effect on blood pressure reduction. patsnap.com While this combination can be therapeutically beneficial for managing resistant hypertension, it also elevates the risk of hypotension. patsnap.com The potentiation of the blood pressure-lowering effects requires careful monitoring, especially during the initiation of combination therapy. For instance, agents such as Aldesleukin, Alfuzosin, and Aliskiren may increase the hypotensive activities of alprenolol. drugbank.com

Table 1: Examples of Antihypertensive Agents Interacting with this compound

Interacting AgentPotential Outcome of Interaction
Other beta-blockersPotentiated blood pressure-lowering effects, risk of severe bradycardia.
ACE InhibitorsAdditive hypotensive effect. mims.com
DiureticsEnhanced antihypertensive effect; however, some NSAIDs can counteract this. drugbank.comnih.gov
Alpha-blockers (e.g., Alfuzosin)May increase hypotensive activities. drugbank.com

The combination of this compound with calcium channel blockers (CCBs), particularly the non-dihydropyridine agents like verapamil (B1683045) and diltiazem, warrants significant caution. patsnap.com Both drug classes exert negative chronotropic (heart rate) and inotropic (contractility) effects. nih.gov Their combined use can result in an additive depression of myocardial contractility and atrioventricular (AV) conduction. nih.goveshonline.org This can lead to severe bradycardia, AV block, and potentially heart failure, especially in patients with pre-existing cardiac dysfunction. patsnap.comnih.gov

Table 2: Interaction Profile of Alprenolol with Different Calcium Channel Blockers

Calcium Channel BlockerPrimary Site of ActionPotential Interaction with Alprenolol
VerapamilMyocardiumHigh risk of additive effects on heart rate reduction, potentially causing bradycardia or heart block. patsnap.comnih.gov
DiltiazemMyocardium and Vascular Smooth MuscleAdditive effect on reducing heart rate. patsnap.com
Nifedipine (and other dihydropyridines)Primarily Vascular Smooth MuscleGenerally considered safer than non-dihydropyridines, but can still lead to hypotension. drugbank.comnih.gov

Nonsteroidal anti-inflammatory drugs (NSAIDs) can antagonize the antihypertensive effects of beta-blockers, including alprenolol. patsnap.comdrugbank.com The primary mechanism is believed to be the inhibition of renal prostaglandin (B15479496) synthesis by NSAIDs, which plays a role in blood pressure regulation. patsnap.comnih.gov This inhibition can lead to sodium and water retention, counteracting the blood pressure-lowering effect of alprenolol and potentially leading to a loss of therapeutic efficacy. nih.gov A variety of NSAIDs have been identified as potentially diminishing the antihypertensive activity of alprenolol. drugbank.com

Table 3: Examples of NSAIDs that may decrease the antihypertensive activity of Alprenolol

NSAID
Aceclofenac drugbank.com
Acemetacin drugbank.com
Alclofenac drugbank.com
Aminophenazone drugbank.com
Acetylsalicylic acid drugbank.com
Carprofen drugbank.com
Celecoxib drugbank.com
Ibuprofen drugbank.com
Indomethacin nih.gov

Alprenolol, as a non-selective beta-blocker, can interfere with glucose metabolism and the management of hypoglycemia in diabetic patients. patsnap.comhumanitas.net A significant concern is its potential to mask the adrenergic warning signs of hypoglycemia, such as tremor and tachycardia, making it more difficult for patients to recognize an oncoming hypoglycemic episode. patsnap.compatsnap.comdrugs.com Furthermore, the therapeutic efficacy of certain antidiabetic medications like acarbose (B1664774) and albiglutide can be increased when used in combination with alprenolol. drugbank.com One study involving insulin-dependent hypertensive diabetics found that during insulin-induced hypoglycemia, treatment with alprenolol resulted in a significant increase in both systolic and diastolic blood pressure, a hemodynamic response not observed with the selective beta-blocker metoprolol (B1676517). nih.gov However, the study also noted that the signs of hypoglycemia were not masked. nih.gov

The co-administration of alprenolol with other drugs that affect cardiac rhythm can increase the risk of arrhythmogenic events. Alprenolol itself is used as an anti-arrhythmic agent, but its interaction with other substances can lead to pro-arrhythmic effects. nih.gov For example, certain drugs may increase the arrhythmogenic activities of alprenolol. drugbank.com

Table 4: Selected Drugs with Potential to Increase Arrhythmogenic Activity with Alprenolol

Drug ClassExample Agents
AntiarrhythmicsAjmaline, Acebutolol (B1665407), Bretylium, Carteolol, Carvedilol (B1668590), Ibutilide drugbank.com
AnticholinergicsAtropine drugbank.com
Calcium Channel BlockersBepridil drugbank.com
Cardiac GlycosidesAcetyldigitoxin drugbank.com

Due to its ability to cross the blood-brain barrier, alprenolol can cause central nervous system (CNS) effects. nih.gov When combined with other CNS depressants, alprenolol may potentiate their effects, leading to increased sedation, dizziness, and cognitive impairment. drugbank.com This additive effect is a critical consideration in polypharmacy, as many medications used in elderly patients possess CNS depressant properties.

Table 5: Examples of CNS Depressants that may have Additive Effects with Alprenolol

Drug ClassExample Agents
Opioid AnalgesicsAlfentanil, Buprenorphine, Butorphanol drugbank.com
BenzodiazepinesAlprazolam, Bromazepam drugbank.com
Anxiolytics, Sedatives, HypnoticsBuspirone, Azelastine drugbank.com
AntidepressantsAmineptine, Butriptyline drugbank.com
AnestheticsBenzyl alcohol drugbank.com

Interaction with Dihydralazine (B103709)

The co-administration of alprenolol and dihydralazine has been investigated to understand their combined hemodynamic effects, particularly in the context of treating hypertension. Dihydralazine, a vasodilator, typically induces a reflex tachycardia (an increase in heart rate) and an increase in cardiac output as a compensatory response to the reduction in peripheral vascular resistance.

Studies have shown that alprenolol, being a non-selective beta-blocker, can effectively counteract these reflex cardiovascular responses to dihydralazine. By blocking the beta-adrenergic receptors in the heart, alprenolol mitigates the dihydralazine-induced increase in heart rate and cardiac output. This combination allows for a more potent blood pressure-lowering effect without the undesirable side effect of reflex tachycardia. Research indicates that alprenolol does not antagonize the primary hypotensive action of dihydralazine. researchgate.net The combination has been explored in clinical trials for managing essential hypertension. nih.gov This interaction is considered hemodynamically favorable, as the beta-blockade also helps to reduce the incidence of other adverse effects associated with dihydralazine. researchgate.net

ParameterEffect of Dihydralazine AloneEffect of Alprenolol on Dihydralazine Response
Blood PressureDecreaseEnhanced Decrease
Heart RateIncrease (Reflex Tachycardia)Attenuation of Increase
Cardiac OutputIncreaseAttenuation of Increase

Pharmacokinetic Interactions (Metabolic)

Pharmacokinetic interactions involving this compound primarily revolve around its metabolism by the cytochrome P450 enzyme system in the liver.

Impact on Metabolism of Co-administered Drugs

This compound has the potential to affect the metabolism of other drugs. As a substrate for the CYP2D6 enzyme, it can competitively inhibit the metabolism of other medications that are also metabolized by this pathway. For instance, the metabolism of tricyclic antidepressants like amitriptyline (B1667244) and certain antihistamines such as astemizole (B1665302) can be decreased when co-administered with alprenolol. drugbank.com This inhibition can lead to increased plasma concentrations and a potential for enhanced therapeutic effects or toxicity of the affected drugs.

Co-administered DrugMetabolic PathwayPotential Impact of Alprenolol Co-administration
AmitriptylineCYP2D6Decreased metabolism, potentially leading to higher plasma concentrations. drugbank.com
AstemizoleCYP2D6Decreased metabolism, potentially leading to higher plasma concentrations. drugbank.com

Drugs Affecting this compound Metabolism (e.g., CYP2D6 Inhibitors/Inducers)

The metabolism of alprenolol is significantly influenced by drugs that inhibit or induce the CYP2D6 enzyme. nih.gov

CYP2D6 Inhibitors: Co-administration of alprenolol with potent inhibitors of CYP2D6 can lead to a decrease in its metabolism, resulting in elevated plasma concentrations of alprenolol. This can enhance its beta-blocking effects, potentially leading to bradycardia or hypotension. Examples of drugs that can decrease the metabolism of alprenolol include the antidepressant bupropion (B1668061) and certain antiviral agents like abiraterone (B193195) and amprenavir. drugbank.com Genetic variations in the CYP2D6 gene can also lead to poor metabolism of beta-blockers, which is associated with a lower heart rate and blood pressure in users. nih.gov

CYP2D6 Inducers: Conversely, drugs that induce the activity of CYP2D6 can accelerate the metabolism of alprenolol, leading to lower plasma concentrations and potentially reducing its therapeutic efficacy. While specific clinical data on the interaction with potent inducers is limited, this remains a theoretical and clinically relevant consideration.

Type of Interacting AgentExamplesEffect on Alprenolol MetabolismPotential Clinical Consequence
CYP2D6 InhibitorsBupropion, Abiraterone, Amprenavir, Asunaprevir, Bortezomib drugbank.comDecreasedIncreased plasma concentration of alprenolol, enhanced beta-blockade.
CYP2D6 Inducers(Theoretical, e.g., Rifampicin, Carbamazepine)IncreasedDecreased plasma concentration of alprenolol, reduced therapeutic effect.

Structure Activity Relationship Sar Studies

Molecular Modifications and Receptor Selectivity

Alprenolol (B1662852) is classified as a non-selective β-blocker, exhibiting affinity for both β1 and β2-adrenoceptors. However, it does show a slight preference for the β2 subtype. The degree of selectivity is a critical factor in the therapeutic application of β-blockers, and molecular modifications to the alprenolol structure can influence this property. The key structural components of alprenolol that determine its receptor selectivity are the aromatic ring, the propanolamine (B44665) side chain, and the N-alkyl substituent.

Research into a series of β-adrenoceptor blocking drugs has provided quantitative data on their affinity for β1 and β2 receptors, often expressed as pA2 values, which represent the negative logarithm of the antagonist concentration required to produce a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency.

CompoundpA2 (β1, Chronotropy)pA2 (β1, Inotropy)pA2 (β2, Trachea)β1-Selectivity Index
Alprenolol8.68.68.4-
Atenolol (B1665814)7.67.45.9+
Acebutolol (B1665407)7.37.06.4+

As indicated in the table, alprenolol demonstrates high and nearly equal potency at both β1 (chronotropic and inotropic effects in the heart) and β2 (tracheal smooth muscle) receptors, confirming its non-selective profile. In contrast, compounds like atenolol and acebutolol show significantly higher pA2 values for β1 receptors compared to β2 receptors, indicating their cardioselectivity.

Influence of Substituents on Beta-Adrenoceptor Blocking Activity

The beta-adrenoceptor blocking activity of alprenolol and related aryloxypropanolamine compounds is highly dependent on the nature and position of substituents on the aromatic ring and the side chain.

The aromatic ring is a crucial feature for binding to the β-adrenoceptor. Ortho-substitution on the phenyl ring generally leads to more potent β-blockers compared to their meta- or para-substituted counterparts oup.com. Alprenolol itself possesses an allyl group at the ortho-position. When this ortho-substituent contains a heteroatom in the alpha position, the potency can be further enhanced. For example, oxprenolol (B1678068), which has an allyloxy group at the ortho-position, is three times more potent than alprenolol oup.com.

The propanolamine side chain is another critical determinant of activity. The hydroxyl group on the beta-carbon of this side chain is essential for binding to the receptor.

The N-alkyl substituent also plays a significant role in the beta-blocking activity. An increase in the size of the N-substituent in the hydrophilic part of the molecule can lead to a substantially higher affinity for cardiac (β1) than for tracheal (β2) tissue nih.gov. For instance, replacing the isopropyl group with a 3,4-dimethoxyphenethyl moiety has been shown to enhance cardioselectivity in related compounds nih.gov.

A study on a newly synthesized aryloxypropanolamine derivative, 3-(3-tertbutylamino-2-hydroxypropoxy)-4-methoxybenzaldehyde (PP-36), provided further insights into the influence of substituents. The pA2 values of PP-36 for β1, β2, and β3-adrenoceptors were determined to be 6.904 ± 0.190, 6.44 ± 0.129, and 5.773 ± 0.129, respectively.

CompoundReceptor SubtypepA2/pKB Value
PP-36β1-adrenoceptor6.904 ± 0.190
β2-adrenoceptor6.44 ± 0.129
β3-adrenoceptor5.773 ± 0.129

These findings highlight how modifications to the aromatic ring and the N-alkyl substituent can modulate the beta-blocking potency and receptor selectivity of alprenolol analogues.

Stereochemical Influences on Activity and Selectivity

Alprenolol is a chiral compound, existing as two enantiomers, (S)-(-) and (R)-(+)-alprenolol. The stereochemistry of the molecule has a profound impact on its pharmacological activity. The beta-blocking activity of alprenolol resides almost exclusively in the (S)-(-)-enantiomer.

Research has shown that the (S)-(-)-isomer of alprenolol is approximately 100 times more potent in its β-adrenoceptor blocking activity than the (R)-(+)-isomer mdpi.com. This high degree of stereoselectivity is a common feature among aryloxypropanolamine β-blockers and underscores the specific three-dimensional orientation required for effective interaction with the β-adrenoceptor.

In a comparative study, the stereoselectivity of other β-blockers was also highlighted. For instance, the (S)-(-)-enantiomer of oxprenolol is 35 times more active than its (R)-(+)-enantiomer mdpi.com. This consistent observation across different but structurally related compounds emphasizes the critical role of the chiral center in the propanolamine side chain for high-affinity binding to the receptor.

CompoundEnantiomerRelative Potency
Alprenolol(S)-(-)-enantiomer~100
(R)-(+)-enantiomer1
Oxprenolol(S)-(-)-enantiomer~35
(R)-(+)-enantiomer1

The differential activity of the enantiomers suggests that the binding site of the β-adrenoceptor is stereospecific, accommodating one enantiomer far more effectively than the other.

Development of Analogues and Derivatives with Modified Profiles

The SAR of alprenolol has served as a foundation for the development of various analogues and derivatives with modified pharmacological profiles. These modifications have aimed to enhance receptor selectivity, alter pharmacokinetic properties, or introduce novel mechanisms of action.

One area of investigation has been the development of macromolecular derivatives of alprenolol. In one study, alprenolol was covalently attached to dextran, a macromolecule, via spacer arms of varying lengths. The affinity of these macromolecular derivatives for β-adrenoceptors was found to be dependent on the length of the spacer arm, suggesting that the accessibility of the alprenolol moiety to the receptor binding site is a critical factor.

Another approach has been the synthesis of novel aryloxypropanolamine derivatives with different substitution patterns. As mentioned earlier, the compound PP-36, with a tert-butylamino group and a methoxybenzaldehyde moiety, was synthesized and evaluated for its cardioprotective and β-adrenoceptor antagonistic activity. This demonstrates the ongoing efforts to create new chemical entities based on the alprenolol scaffold with potentially improved therapeutic properties.

The synthesis of various 1-(4-substituted phenoxyl)-2-hydroxy-3-isopropylaminopropanes and 1-(4-substituted phenoxy)-2-hydroxy-3-[3,4-dimethoxyphenethyl]aminopropanes has also been explored to investigate their potential as β-adrenergic receptor blockers. Preliminary biological testing of these compounds indicated a decrease in beta-blocking potency and duration of action, highlighting the sensitivity of the pharmacological profile to even subtle structural changes.

Analytical and Bioanalytical Methodologies in Alprenolol Hydrochloride Research

Quantitation in Biological Fluids (Plasma, Saliva)

Determining the concentration of Alprenolol (B1662852) and its stereoisomers in biological fluids like plasma and saliva is essential for understanding its absorption, distribution, metabolism, and excretion.

Gas chromatography-mass spectrometry (GC-MS) has been established as a robust method for the enantioselective quantification of Alprenolol and its active metabolite, 4-hydroxy-alprenolol, in both plasma and saliva. oup.comnih.gov This methodology allows for the separate measurement of the (R)- and (S)-enantiomers, which is critical due to their different pharmacological activities.

One validated GC-MS assay involves a two-step derivatization process. nih.gov The enantiomers are first treated with N-heptafluorobutyryl-l-prolylchloride and then with N-methyl-N-trimethylsilyl-trifluoroacetamide to form diastereomeric derivatives. nih.gov These derivatives can then be separated and detected by GC-MS. nih.gov The method has demonstrated linearity and reproducibility over specific concentration ranges in both saliva and plasma. oup.comnih.gov Validation of this method has shown that its accuracy and precision meet generally accepted criteria for bioanalytical assays. oup.comnih.gov For instance, the within-run precision in saliva has been reported to range from 2.5-20.0%, while in plasma it ranges from 2.1-7.5%. oup.com This enantioselective assay has been successfully applied to clinical studies, revealing stereoselective differences in plasma and saliva concentrations following the oral administration of racemic Alprenolol hydrochloride. oup.comnih.gov

GC-MS Method Parameters for Enantioselective Quantitation of Alprenolol
ParameterSalivaPlasma
Linear Concentration Range1.67–13.33 ng/mL per enantiomer2.50–20.00 ng/mL per enantiomer
Lower Limit of Quantitation (LOQ)< 1.67 ng/mL per enantiomer< 2.5 ng/mL per enantiomer
Correlation Coefficient (r)≥ 0.990≥ 0.990
Mean Regression Equation ((R)-alprenolol)y = –0.048 + 0.064xy = –0.032 + 0.099x
Mean Regression Equation ((S)-alprenolol)y = –0.048 + 0.060xy = –0.081 + 0.092x

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantiomeric separation of chiral drugs like Alprenolol. ijrpr.com The direct approach, which utilizes a chiral stationary phase (CSP), is the most common method for separating enantiomers. chromatographyonline.comcsfarmacie.cz

Several HPLC methods have been developed for Alprenolol. One method uses a chiral column to physically separate the two enantiomers within 25 minutes. researchgate.netmendeley.com This method, when coupled with fluorimetric detection, achieved a limit of detection between 0.16-0.41 ng and a correlation coefficient of 0.999. researchgate.netmendeley.com Another approach involves an achiral column combined with polarimetry to quantify the (-)-Alprenolol enantiomer without physical separation, although with a higher limit of detection (27-37μg). researchgate.netmendeley.com

A highly sensitive and rapid bioanalytical method using liquid chromatography with tandem mass spectrometry (LC-MS/MS) has also been validated for the direct determination of individual Alprenolol enantiomers in human plasma. nih.gov This method employs a cellobiohydrolase (CBH) chiral stationary phase, achieving complete baseline separation of the enantiomers in under two minutes. nih.gov The validation was conducted over a concentration range of 0.500-500 ng/ml for each enantiomer using a small plasma sample volume of 0.0500 ml. nih.gov

HPLC Method Parameters for Enantiomeric Separation of Alprenolol
MethodStationary PhaseDetectionKey Findings
Method 1Chiral Column (e.g., CHIROBIOTIC T)FluorimetryLOD: 0.16-0.41 ng; Correlation Coefficient: 0.999; Run time: 25 min
Method 2Achiral ColumnPolarimetryLOD: 27-37 µg; Correlation Coefficient: -0.999; Run time: 10 min
LC-MS/MSCellobiohydrolase (CBH) Chiral Stationary PhaseTandem Mass SpectrometryCurve Range: 0.500-500 ng/mL per enantiomer; Run time: < 2 min

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC/MS/MS) offers superior separation performance, speed, and sensitivity, making it ideal for the simultaneous analysis of multiple drugs in biological matrices. nih.gov

A UPLC-QqQ-MS/MS method has been developed and validated for the quantification of 18 different β-blockers, including Alprenolol, in human postmortem specimens. nih.gov This method utilizes a liquid-liquid extraction procedure and has a limit of quantification (LOQ) of 0.2 ng/mL for Alprenolol. nih.gov The method demonstrated excellent linearity with a coefficient of determination (R²) above 0.995 for all compounds. nih.gov Another study highlights the use of UPLC/MS for the analysis of several beta-blockers, including Alprenolol, noting the superior separation performance compared to traditional HPLC/MS. nih.gov These multi-drug analysis methods are particularly valuable in forensic toxicology and anti-doping screening. waters.comwaters.com

Electrochemical Determination in Pharmaceutical Formulations

Electrochemical methods provide a simple, cost-effective, and rapid alternative for the determination of this compound in pharmaceutical dosage forms. asianpubs.org Potentiometric methods using ion-selective electrodes have been successfully developed for this purpose. asianpubs.orgasianpubs.org

One such study describes the development of two types of selective membrane electrodes: a plastic membrane electrode and a coated wire electrode. asianpubs.orgasianpubs.orgresearchgate.net These electrodes are based on the incorporation of an ion-pair formed between this compound and phosphomolybdic acid. asianpubs.orgasianpubs.orgresearchgate.net The performance of these electrodes was optimized by investigating factors like membrane composition, pH, and soaking time. asianpubs.orgasianpubs.orgresearchgate.net The electrodes exhibited a Nernstian response over a wide concentration range of this compound and were successfully applied to its determination in pharmaceutical preparations. asianpubs.orgasianpubs.org

Performance Characteristics of Alprenolol-Selective Electrodes
ParameterPlastic Membrane Electrode (I)Coated Wire Electrode (II)
Mean Calibration Slope (mV/decade)58.54 ± 0.257.83 ± 0.4
Concentration Range (mol/L)3.0 × 10⁻⁶ - 1.0 × 10⁻²5.0 × 10⁻⁶ - 1.0 × 10⁻²
Detection Limit (mol/L)1.6 × 10⁻⁶2.5 × 10⁻⁶
Response Time≤ 35 s≤ 25 s
Working pH Range3 - 8

Method Validation and Quality Control in Bioanalytical Assays

The main characteristics that are evaluated during method validation include:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. europa.eu

Accuracy: The closeness of the determined value to the true value. The mean value should typically be within ±15% of the nominal value, except at the Lower Limit of Quantitation (LLOQ), where it should not deviate by more than ±20%. globalresearchonline.net

Precision: The degree of scatter between a series of measurements. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV), which should not exceed 15% (20% at the LLOQ). globalresearchonline.net

Linearity and Range: The calibration curve should demonstrate a linear relationship between the instrument response and the known concentrations of the analyte over a specified range. globalresearchonline.net For the methods described for Alprenolol, correlation coefficients of ≥0.990 have been consistently achieved. oup.comresearchgate.netmendeley.com

Lower Limit of Quantitation (LLOQ): The lowest concentration of the analyte on the calibration curve that can be measured with acceptable accuracy and precision. europa.eu

Stability: The stability of the analyte in the biological matrix must be evaluated under various storage and processing conditions to ensure that the concentration does not change from the time of sample collection to the time of analysis. europa.eu

For the enantioselective LC-MS/MS method for Alprenolol, the intra- and inter-day precision and accuracy of the quality control samples at low, medium, and high concentrations showed a relative standard deviation (RSD) of ≤ 7.3% and a relative error (RE) between -6.2% and 8.0% for both enantiomers. nih.gov Similarly, the UPLC/MS/MS method for multiple β-blockers reported intraday and interday precision (RSD%) and accuracy (RE%) for low and high QC levels to be within 1.7–12.3% and ±14.4%, respectively. nih.gov These results fall well within the accepted criteria for bioanalytical method validation.

Future Directions and Emerging Research Areas

Exploration of Biased Ligand Signaling for Therapeutic Advantage

The traditional understanding of G protein-coupled receptors (GPCRs), such as the β-adrenergic receptors targeted by alprenolol (B1662852), has evolved significantly. Initially viewed as simple molecular switches, it is now understood that these receptors can activate multiple downstream signaling pathways. Biased agonism, also known as functional selectivity, describes the ability of a ligand to preferentially activate one signaling pathway over another. drugbank.comnih.gov Alprenolol hydrochloride has been identified as a biased agonist, a characteristic that is a focal point of current research. drugbank.com

Unlike neutral antagonists that simply block the receptor, alprenolol has been shown to function as a β-arrestin-biased agonist. drugbank.com While it acts as an antagonist for the classical G protein-mediated signaling, it can simultaneously stimulate β-arrestin-dependent pathways. mdpi.com Research has demonstrated that alprenolol, along with carvedilol (B1668590), can induce β1-adrenergic receptor-mediated transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of the ERK signaling pathway. mdpi.com This action is independent of G protein activation and is contingent upon receptor phosphorylation by G protein-coupled receptor kinases (GRKs) and the recruitment of β-arrestin. mdpi.com

The therapeutic implications of this biased signaling are significant. For instance, β-arrestin-mediated signaling has been associated with cardioprotective effects. The discovery that certain β-blockers like alprenolol can selectively stimulate these protective pathways represents a paradigm shift in understanding their mechanism of action. medchemexpress.com Future research is focused on dissecting these pathways to develop new "smarter" drugs that can specifically target therapeutic signaling cascades while avoiding those that lead to adverse effects. nih.govmdpi.com

Table 1: Signaling Properties of this compound as a Biased Agonist
Signaling PathwayAlprenolol's EffectMediatorPotential Outcome
G Protein-Dependent Signaling (e.g., cAMP production)Antagonist (Blocks pathway)Gαs proteinClassical β-blockade effects
β-Arrestin-Dependent Signaling (e.g., EGFR transactivation)Agonist (Stimulates pathway) mdpi.comβ-arrestinCardioprotection, potential for novel therapeutic effects medchemexpress.com

Novel Drug Delivery Systems and Targeted Therapies

Research into advanced drug delivery systems for this compound aims to overcome limitations associated with its conventional oral administration, such as a short half-life of 2-3 hours and significant first-pass metabolism in the liver, which reduces bioavailability. neliti.com

One promising area is the development of systems for sustained and localized delivery. A recent study detailed the creation of an implantable drug carrier by conjugating alprenolol to biodegradable, branched copolymers composed of lactide, glycolide, and β-aescin. neliti.com This approach creates an ester-linked alprenolol conjugate designed for sustained release. The goal of such a system is to provide localized drug delivery, potentially for specific cardiac tissues, which could improve the pharmacokinetic profile of alprenolol, enhance its therapeutic efficiency, and reduce systemic side effects. neliti.com

Another area of exploration for beta-blockers in general, which could be applicable to alprenolol, is transdermal delivery. The development of transdermal patches offers a non-invasive method to achieve sustained drug release, bypass first-pass metabolism, and maintain constant plasma drug levels. iosrphr.org While specific research on an alprenolol patch is limited, studies on similar beta-blockers like propranolol (B1214883) have demonstrated the feasibility of formulating matrix-type transdermal therapeutic systems. patsnap.comselleckchem.com These systems could significantly improve patient compliance in long-term therapy. selleckchem.com

Pharmacogenomic and Personalized Medicine Approaches

There is considerable inter-patient variability in the response to beta-blocker therapy. neliti.com Pharmacogenomics, the study of how genes affect a person's response to drugs, is a critical area of research for personalizing treatment with agents like this compound. neliti.comclinpgx.org The goal is to identify genetic markers that can predict a patient's efficacy and risk of adverse events, thereby optimizing therapy. neliti.com

Several key genes have been identified as having a significant influence on the pharmacokinetics and pharmacodynamics of beta-blockers. patsnap.com

CYP2D6 : This gene encodes a crucial liver enzyme responsible for metabolizing many beta-blockers. Genetic variations can lead to different metabolizer phenotypes (poor, intermediate, normal, or ultrarapid). selleckchem.com While not the primary metabolic pathway for alprenolol, variations in related metabolic enzymes could influence its plasma concentrations.

ADRB1 : This gene encodes the β1-adrenergic receptor. Polymorphisms in this gene, such as the Arg389Gly variant, have been associated with differences in blood pressure and heart rate response to beta-blocker therapy. neliti.compatsnap.com Studies suggest that patients with the Arg389Arg genotype may experience a greater benefit from beta-blocker treatment. selleckchem.comtocris.com

GRK5 : The G protein-coupled receptor kinase 5, encoded by the GRK5 gene, is involved in receptor desensitization. Variants in this gene have also been linked to altered responses to beta-blockers in patients with heart failure. patsnap.comtocris.com

By genotyping patients for these and other relevant genetic markers, clinicians could potentially tailor the choice and dosage of beta-blockers like alprenolol to an individual's genetic profile, moving towards a more personalized medicine approach.

Table 2: Key Genes Influencing Beta-Blocker Response
GeneFunctionPolymorphism ExampleClinical Relevance for Beta-Blockers
CYP2D6Drug Metabolism patsnap.comAllelic variants leading to poor or ultrarapid metabolism selleckchem.comAffects plasma concentrations of metabolized beta-blockers. patsnap.com
ADRB1β1-Adrenergic Receptor patsnap.comArg389Gly (rs1801253) tocris.comAssociated with variability in heart rate and blood pressure response; Arg389 homozygotes may show enhanced response. neliti.com
GRK5G protein-coupled receptor kinase 5 patsnap.comLeu41Gln (rs2230345) tocris.comLinked to improved efficacy and outcomes in heart failure patients treated with beta-blockers. selleckchem.com

Comparative Effectiveness Research with Newer Beta-Blockers

This compound is a first-generation, non-selective beta-blocker. clinpgx.org Since its development, newer generations of beta-blockers with different properties (e.g., cardioselectivity, vasodilating effects) have been introduced. Ongoing and future research involves comparing the effectiveness of older agents like alprenolol with these newer drugs.

One double-blind clinical study directly compared alprenolol with metoprolol (B1676517) (a second-generation, cardioselective beta-blocker) and oxprenolol (B1678068) for treating hypertension. The study found that while all three drugs significantly reduced blood pressure, metoprolol produced a significantly greater reduction in diastolic blood pressure at higher doses compared to alprenolol or oxprenolol.

More broadly, large-scale observational studies and meta-analyses are being conducted to compare different classes of beta-blockers. Some research suggests that third-generation beta-blockers (e.g., carvedilol, nebivolol) may not offer a significant advantage in effectiveness or safety over older agents like atenolol (B1665814) for the first-line treatment of hypertension. In fact, some analyses have indicated that beta-blockers as a class may be inferior to other antihypertensive drugs in preventing stroke. Future comparative effectiveness research will likely continue to refine the specific indications for which older, non-selective beta-blockers like alprenolol may still be appropriate, and to clarify the relative benefits of different beta-blocker generations for various cardiovascular conditions.

Q & A

Basic Research Questions

Q. What are the standard methods for characterizing the identity and purity of Alprenolol Hydrochloride in pharmaceutical research?

  • Methodology :

  • Infrared (IR) Spectroscopy : Compare the IR spectrum of the sample with the reference spectrum. Absorption bands should match at the same wavenumbers, confirming structural integrity .
  • Ultraviolet-Visible (UV-Vis) Spectrophotometry : Prepare a solution in ethanol (1:10,000) and compare the absorption spectrum with the reference spectrum. Peaks at specific wavelengths (e.g., 224 nm) validate identity .
  • Qualitative Chloride Test : Dissolve the compound in water (1:50) and add silver nitrate. A white precipitate confirms the presence of chloride ions .
  • Thin-Layer Chromatography (TLC) : Spot 10 µL of sample and standard solutions on silica gel plates. Develop with a solvent system (dichloromethane:acetone:acetic acid:water = 60:42:5:3). After drying, expose to iodine vapor; impurities should not exceed the intensity of the standard spot .

Q. How are physicochemical properties (e.g., solubility, pH, melting point) of this compound validated for compliance with pharmacopeial standards?

  • Methodology :

  • Solubility : Test in water, ethanol, acetic acid, and diethyl ether. The compound should be freely soluble in water and ethanol, slightly soluble in acetic anhydride, and insoluble in diethyl ether .
  • pH Testing : Dissolve 1.0 g in 10 mL water; pH must fall between 4.5–6.0 .
  • Melting Point : Determine using a capillary tube. The acceptable range is 108–112°C .

Advanced Research Questions

Q. What experimental designs are used to investigate this compound’s β-adrenergic receptor antagonism in cellular models?

  • Methodology :

  • Receptor Saturation Studies : Prepare stock solutions in DMSO (10 mM) and dilute to working concentrations (e.g., 10 µM) in cell culture medium. Use β2-adrenergic receptor agonists (e.g., isoproterenol) to induce cAMP production, and measure inhibition via fluorescence polarization assays .
  • Concentration-Response Curves : Co-treat cells with this compound and agonists to calculate IC50 values. Validate using radioligand binding assays for competitive antagonism .

Q. How can researchers resolve contradictions in this compound’s activity across different receptor subtypes (e.g., β1 vs. β2 adrenoceptors)?

  • Methodology :

  • Selective Receptor Knockdown : Use siRNA or CRISPR-Cas9 to silence specific receptor subtypes in cell lines. Compare Alprenolol’s inhibitory effects on cAMP signaling in wild-type vs. knockdown models .
  • Cross-Reactivity Profiling : Test the compound against recombinant receptors in radioligand displacement assays. Calculate Ki values to quantify selectivity .

Q. What advanced techniques are employed to study this compound’s anti-prion activity?

  • Methodology :

  • Surface Plasmon Resonance Imaging (SPRi) : Immobilize prion proteins (PrP) on sensor chips. Measure binding kinetics of this compound at varying concentrations to assess affinity and inhibition of PrP aggregation .
  • RT-QuIC Assay : Seed prion-infected brain homogenates with Alprenolol and monitor amyloid formation via thioflavin T fluorescence. Compare lag phases to control samples .

Data Analysis and Interpretation

Q. How should researchers address variability in this compound’s solubility across different experimental buffers?

  • Methodology :

  • Precipitation Testing : Centrifuge solutions after dissolution and measure supernatant concentration via HPLC. Optimize buffers (e.g., PBS vs. Tris-HCl) to maintain solubility above 50 mg/mL in aqueous systems .
  • Co-Solvent Screening : Test DMSO, ethanol, or PEG-400 as co-solvents to enhance solubility while ensuring biocompatibility in cell-based assays .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in animal models?

  • Methodology :

  • Nonlinear Regression : Fit dose-response data to a sigmoidal curve (e.g., Hill equation) using software like GraphPad Prism. Report EC50/IC50 with 95% confidence intervals .
  • ANOVA with Post Hoc Tests : Compare treatment groups (e.g., 5 mg/kg vs. 10 mg/kg) for significant differences in physiological endpoints (e.g., heart rate reduction) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alprenolol Hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Alprenolol Hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.